Thalidomide-PEG4-Propargyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O9/c1-2-8-31-9-10-32-11-12-33-13-14-34-15-16-35-19-5-3-4-17-21(19)24(30)26(23(17)29)18-6-7-20(27)25-22(18)28/h1,3-5,18H,6-16H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIOORDFXFBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Thalidomide-PEG4-Propargyl in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate specific proteins from the cellular environment rather than merely inhibiting them.[1] This is achieved by co-opting the cell's own ubiquitin-proteasome system. At the heart of many successful PROTACs lies a carefully chosen E3 ligase ligand and linker. This technical guide provides an in-depth exploration of Thalidomide-PEG4-Propargyl, a key building block in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ligase.[2][3] We will delve into its structure, role, and the experimental methodologies central to the development of PROTACs utilizing this critical component.
The Core Moiety: this compound
This compound is a heterobifunctional molecule meticulously designed for the modular synthesis of PROTACs.[] Its structure comprises three key functional domains:
-
Thalidomide (B1683933): This imide derivative serves as the E3 ligase-recruiting element. It specifically and potently binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5][6]
-
PEG4 Linker: A tetraethylene glycol (PEG4) chain acts as a flexible spacer. The inclusion of a PEG linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[7] Its length is a critical parameter that influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]
-
Propargyl Group: This terminal alkyne provides a reactive handle for the facile attachment of a target protein-binding ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[9]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental role of a thalidomide-based PROTAC is to act as a molecular bridge, inducing proximity between the target protein of interest (POI) and the CRL4-CRBN E3 ligase complex.[10] This orchestrated event initiates a cascade that leads to the selective degradation of the POI.
Quantitative Data in PROTAC Development
The optimization of a PROTAC is a data-driven process. Key quantitative parameters are measured to assess the binding affinity, degradation efficacy, and pharmacokinetic properties of the synthesized molecules. While specific data for a PROTAC utilizing the exact this compound linker will vary depending on the target ligand, the following tables present representative data for thalidomide derivatives and PROTACs with similar linkers.
Table 1: Binding Affinities of Thalidomide and its Derivatives to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant (Kd or Ki) | Reference |
| Thalidomide | Fluorescence Polarization | Ki: ~250 nM | [5] |
| Lenalidomide | Fluorescence Polarization | Ki: ~178 nM | [5] |
| Pomalidomide | Fluorescence Polarization | Ki: ~157 nM | [5] |
| (S)-Thalidomide | Isothermal Titration Calorimetry | Kd: ~1.5 µM | [11] |
| (R)-Thalidomide | Isothermal Titration Calorimetry | Kd: ~13 µM | [11] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: Representative Degradation Efficacy of CRBN-Recruiting PROTACs with PEG Linkers
| PROTAC | Target Protein | Linker | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | BRD4 | PEG | <1 nM | >95% | RS4;11 | [12] |
| PROTAC 17 | BCR-ABL | Sulfur-substituted carbon chain | 0.18 nM | >90% | K562 | [12] |
| DP1 | BRD4 | PEG-like | 10.84 µM | 98% | SU-DHL-4 | [13] |
| SJF620 | BTK | Lenalidomide-based with PEG | 7.9 nM | >95% | MOLM-14 | [12] |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Table 3: Representative Pharmacokinetic Parameters of Thalidomide-based PROTACs in Mice
| Compound | Dosing (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Reference |
| Thalidomide | 2 (p.o.) | ~200 | 0.5 | ~4000 | [14] |
| QCA570 (BET degrader) | 5 (i.v.) | 2360 (at 1h) | - | - | [15] |
| SJF620 (BTK degrader) | 10 (i.p.) | - | 1.62 | 405 | [12] |
Cmax: Maximum plasma concentration; T1/2: Half-life; AUC: Area under the curve. Note that pharmacokinetic parameters are highly dependent on the specific PROTAC structure and experimental conditions.
Experimental Protocols
The development of a novel PROTAC involves a series of well-defined experimental procedures. Below are detailed methodologies for the key steps in synthesizing and evaluating a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the coupling of this compound with an azide-functionalized target protein ligand.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized ligand in an appropriate solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-functionalized ligand (1.0 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the solvent (DMF or DMSO) to achieve a suitable reaction concentration (e.g., 0.1 M).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the main reaction vial to a final copper concentration of 1 mM.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., DMSO).
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is for quantifying the degradation of the target protein in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the PROTAC Development Workflow
The development of a successful PROTAC is an iterative process that involves design, synthesis, and extensive biological evaluation.
Conclusion
This compound represents a cornerstone in the modular construction of potent and selective PROTACs that hijack the CRBN E3 ligase. Its well-defined structure, incorporating a high-affinity E3 ligase binder, a flexible and solubilizing linker, and a versatile chemical handle, provides a robust platform for the rapid development of novel protein degraders. A thorough understanding of the underlying mechanism of action, coupled with rigorous quantitative analysis and detailed experimental protocols, is paramount for the successful translation of this powerful technology into transformative therapeutics. The data and methodologies presented in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of targeted protein degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cereblon Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI. This polyubiquitinated "tag" marks the POI for degradation by the 26S proteasome.[1][2] Among the over 600 E3 ligases in the human genome, Cereblon (CRBN) has become one of the most widely utilized for PROTAC development due to the availability of well-characterized, potent, and drug-like ligands.[3][4]
This technical guide provides a comprehensive overview of Cereblon ligands for PROTACs, covering their mechanism of action, quantitative binding data, and detailed experimental protocols for their characterization.
Cereblon: A Key E3 Ligase for PROTACs
Cereblon is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[5][6] The CRL4^CRBN^ complex plays a crucial role in various cellular processes by mediating the ubiquitination and subsequent degradation of specific substrate proteins. The discovery that the teratogenic effects of thalidomide (B1683933) were mediated through its binding to Cereblon was a pivotal moment in understanding the function of this E3 ligase and paved the way for its exploitation in TPD.[7]
The CRL4^CRBN^ E3 Ligase Complex
The CRL4^CRBN^ complex is a multi-subunit E3 ligase composed of:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (ROC1) or Ring-Box 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor (Cereblon) to the CUL4 scaffold.
-
Cereblon (CRBN): The substrate receptor that directly binds to the proteins targeted for degradation.
The following diagram illustrates the architecture of the CRL4^CRBN^ E3 ligase complex.
Cereblon Ligands: From Immunomodulatory Drugs to Novel Binders
The most well-characterized and widely used Cereblon ligands are the immunomodulatory drugs (IMiDs) and their derivatives. These small molecules act as "molecular glues," inducing or stabilizing the interaction between Cereblon and its "neosubstrates," proteins that are not its natural targets.
Immunomodulatory Drugs (IMiDs)
Thalidomide, lenalidomide, and pomalidomide (B1683931) are the foundational Cereblon ligands. They bind to a specific pocket in the thalidomide-binding domain (TBD) of Cereblon, altering its substrate specificity and leading to the degradation of neosubstrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][8] This mechanism is central to their therapeutic effects in multiple myeloma and other hematological malignancies.
Novel Cereblon Binders
While IMiDs are effective, their inherent biological activities and potential for off-target effects have driven the development of novel Cereblon binders with improved properties. These efforts aim to create ligands with higher affinity, improved physicochemical properties, and novel vectors for linker attachment to expand the scope of PROTAC design.
Quantitative Data on Cereblon Ligand Binding
The affinity of a ligand for Cereblon is a critical parameter in PROTAC design. High-affinity binding is generally desirable for the E3 ligase ligand to ensure efficient recruitment of the CRL4^CRBN^ complex. The following table summarizes the binding affinities of common Cereblon ligands.
| Ligand | Assay Method | Binding Affinity (Kd or Ki) | Reference(s) |
| Thalidomide | Fluorescence Polarization | 249.2 nM (Ki) | [5] |
| Lenalidomide | Fluorescence Polarization | 177.8 nM (Ki) | [5] |
| Lenalidomide | Isothermal Titration Calorimetry | 0.64 µM (Kd) | [9] |
| Pomalidomide | Fluorescence Polarization | 156.6 nM (Ki) | [5] |
| CC-220 (Iberdomide) | ~150 nM (IC50) | [10] |
Table 1: Binding Affinities of Common Cereblon Ligands.
PROTAC Mechanism of Action and the Ternary Complex
The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The linker connecting the two ligands plays a crucial role in facilitating the optimal orientation of the POI and the E3 ligase for efficient ubiquitin transfer.
The following diagram illustrates the catalytic cycle of a Cereblon-based PROTAC.
Quantitative Assessment of PROTAC Performance
The efficacy of a PROTAC is quantified by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.
The following table provides examples of DC50 and Dmax values for published Cereblon-based PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-825 | BRD4 | BL cells | < 1 nM | > 90% | [11] |
| CP-10 | CDK6 | U251 | 2.1 nM | 89% | [11] |
| TD-802 | Androgen Receptor | LNCaP | 12.5 nM | 93% | [11] |
| B03 | CDK9 | MV4-11 | 7.62 nM | > 90% | [11] |
| DT2216 | BCL-XL | MOLT-4 | 63 nM | 90.8% | [10] |
| MS177 | EZH2 | EOL-1 | 0.2 µM | 82% | [12] |
Table 2: Degradation Performance of Exemplary Cereblon-based PROTACs.
Experimental Protocols for PROTAC Characterization
A thorough characterization of a Cereblon-based PROTAC involves a series of in vitro and cell-based assays to assess its binding, ternary complex formation, and protein degradation capabilities.
The following diagram illustrates a typical experimental workflow for PROTAC development.
Binary Binding Assays
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Prepare a solution of recombinant Cereblon protein (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of the Cereblon ligand (e.g., 100-500 µM) in the same buffer. Ensure the buffer composition is identical for both solutions to minimize heats of dilution.
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the Cereblon solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
Ternary Complex Formation Assays
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.
Protocol:
-
Chip Preparation:
-
Immobilize a biotinylated or His-tagged version of the Cereblon-DDB1 complex onto a streptavidin or Ni-NTA-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized Cereblon to determine the binary binding kinetics.
-
Inject a series of concentrations of the POI over a fresh flow cell to assess non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized Cereblon.
-
An enhancement in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
-
Data Analysis:
TR-FRET is a robust, homogeneous assay for quantifying ternary complex formation in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
Use a tagged Cereblon protein (e.g., His-tagged) and a tagged POI (e.g., GST-tagged).
-
Use a terbium-conjugated anti-His antibody (donor) and an Alexa Fluor 488-conjugated anti-GST antibody (acceptor).
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Procedure:
-
In a microplate, add the His-tagged Cereblon, GST-tagged POI, and the PROTAC at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate to allow for complex formation.
-
-
Detection:
-
Excite the donor fluorophore (terbium) at ~340 nm.
-
Measure the emission at the donor wavelength (~620 nm) and the acceptor wavelength (~520 nm) after a time delay.
-
-
Data Analysis:
NanoBRET™ is a live-cell assay that measures protein-protein interactions in real-time.
Protocol:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding for the POI fused to NanoLuc® luciferase (donor) and Cereblon fused to HaloTag® (acceptor).
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET® 618 ligand to the cells.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Detection:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor emission at 460 nm and the acceptor emission at >600 nm.
-
-
Data Analysis:
Protein Degradation Assays
Western blotting is the most common method for quantifying the reduction in the level of a target protein.
Protocol:
-
Cell Treatment:
-
Plate cells and treat with a serial dilution of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific for the POI.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
Conclusion
Cereblon has proven to be a highly valuable E3 ligase for the development of PROTACs, with several Cereblon-based degraders now in clinical trials.[4] The well-established pharmacology of IMiD-based ligands has provided a strong foundation for the field, and the ongoing development of novel Cereblon binders promises to further expand the therapeutic potential of this approach. A thorough understanding of the principles of Cereblon-mediated protein degradation, coupled with the rigorous application of the quantitative and experimental methodologies outlined in this guide, is essential for the successful design and optimization of the next generation of PROTAC therapeutics.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
- 11. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC | DC Chemicals [dcchemicals.com]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 23. benchchem.com [benchchem.com]
- 24. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 25. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Basic Research Applications of Thalidomide-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Thalidomide-PEG4-Propargyl in Targeted Protein Degradation
This compound is a synthetic, heterobifunctional molecule meticulously designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1] This chemical tool is a cornerstone in the rapidly evolving field of targeted protein degradation, a novel therapeutic modality with the potential to address previously "undruggable" targets.
This molecule incorporates three key functional components:
-
A Thalidomide (B1683933) Moiety: This serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] By recruiting CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex, it hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).
-
A Tetra-Polyethylene Glycol (PEG4) Linker: This flexible spacer connects the thalidomide moiety to the propargyl group. The PEG linker enhances solubility and provides the necessary length and flexibility for the PROTAC to efficiently induce the formation of a ternary complex between the target protein and the E3 ligase.
-
A Terminal Propargyl Group: This alkyne functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the straightforward and efficient covalent conjugation of this compound to a ligand for a protein of interest (POI) that has been functionalized with an azide (B81097) group.
The primary application of this compound is as a foundational building block for the synthesis of novel PROTACs aimed at degrading specific proteins of interest implicated in various diseases.
Mechanism of Action: PROTACs and the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by inducing the proximity of a target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
References
Thalidomide-PEG4-Propargyl: An In-depth Technical Guide for Drug Development Professionals
Abstract
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide-PEG4-Propargyl is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN recruitment. The molecule features a tetraethylene glycol (PEG4) linker to provide spatial separation and flexibility, and a terminal propargyl group. This propargyl functional group is particularly useful for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the straightforward conjugation of a POI-targeting ligand that has been functionalized with an azide (B81097) group.
Chemical Structure and Properties
This compound is a synthetic compound that serves as a crucial building block in the construction of PROTACs. Its structure is characterized by the thalidomide head, a flexible PEG4 linker, and a reactive propargyl tail.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈N₂O₉ | [1] |
| Molecular Weight | 488.49 g/mol | [1] |
| CAS Number | 2098799-77-8 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Water, DMF, DCM, DMSO | [1] |
| Storage | Store at -20°C for at least 6 months | [1] |
Mechanism of Action: The PROTAC Pathway
The therapeutic utility of this compound is realized when it is incorporated into a PROTAC. The fundamental mechanism of action for such a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the degradation of the target protein.
Figure 1: PROTAC-mediated protein degradation pathway.
Synthesis
Quantitative Data
Direct quantitative data for the binding affinity of this compound to CRBN and the degradation efficiency (DC₅₀, Dₘₐₓ) of PROTACs specifically utilizing this linker are not widely published. However, data for the parent thalidomide molecule and its other derivatives can provide a reasonable estimate of the expected binding affinity. The addition of the PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.
Table 2: Representative Binding Affinities of Thalidomide and Derivatives to Cereblon
| Compound | Assay Type | Binding Constant | Reference |
| Thalidomide | TR-FRET | IC₅₀: 22.4 nM | [2] |
| Lenalidomide | TR-FRET | IC₅₀: 8.9 nM | [2] |
| Pomalidomide | TR-FRET | IC₅₀: 6.4 nM | [2] |
Table 3: Representative Degradation Data for a BRD4-targeting PROTAC
This table provides illustrative data for a hypothetical BRD4-degrading PROTAC to demonstrate the type of quantitative data that would be generated.
| Parameter | Value |
| DC₅₀ (Western Blot) | 10 nM |
| Dₘₐₓ (Western Blot) | >95% |
| Time to Dₘₐₓ | 18 hours |
Experimental Protocols
The following protocols are standard methods for the characterization of a PROTAC constructed using this compound and a target-specific warhead.
Protocol for Assessing Protein Degradation by Western Blot
This is a fundamental technique to quantify the reduction in target protein levels.
Figure 2: Western Blotting experimental workflow.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol for Co-Immunoprecipitation to Confirm Ternary Complex Formation
This protocol aims to demonstrate the PROTAC-dependent interaction between the target protein and CRBN.
Figure 3: Co-Immunoprecipitation workflow.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation and a vehicle control. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for both the target protein (to confirm successful immunoprecipitation) and CRBN (to detect the co-immunoprecipitated E3 ligase).
Protocol for Global Proteomics by Mass Spectrometry
This method provides an unbiased view of the PROTAC's selectivity across the entire proteome.
Figure 4: Mass Spectrometry proteomics workflow.
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptides and proteins. Quantify the relative abundance of proteins between the PROTAC-treated and control samples. This will confirm the degradation of the intended target and identify any off-target proteins that are also degraded.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs that recruit the Cereblon E3 ligase. Its structure, incorporating a flexible PEG linker and a reactive propargyl group for click chemistry, makes it a versatile component in the design of novel protein degraders. While specific quantitative data for this molecule is not widely available, the well-characterized nature of the thalidomide-Cereblon interaction and the established protocols for PROTAC characterization provide a solid foundation for its application in drug discovery and development. The experimental methodologies detailed in this guide offer a robust framework for validating the efficacy and selectivity of PROTACs synthesized using this compound, thereby facilitating the advancement of this promising therapeutic modality.
References
The Pivotal Role of the PEG4 Linker in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) units, and specifically the tetra-ethylene glycol (PEG4) linker, have become a cornerstone of PROTAC design. This in-depth technical guide explores the multifaceted function of the PEG4 linker in PROTACs, providing quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to aid researchers in the rational design and evaluation of these novel therapeutics.
Core Principles: The Function of the PEG4 Linker in PROTACs
The linker in a PROTAC molecule is far more than a simple spacer; it plays a crucial role in dictating the overall efficacy and drug-like properties of the molecule.[1] The choice of linker influences everything from solubility and cell permeability to the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique set of properties that are highly advantageous in PROTAC design.[3]
A PEG4 linker specifically refers to a chain of four repeating ethylene glycol units. This particular length and composition bestows a balance of flexibility and hydrophilicity that can be instrumental in overcoming common challenges in PROTAC development, such as large molecular size and poor solubility.[3][4]
Enhancing Solubility and Physicochemical Properties
A primary function of incorporating a PEG4 linker is to improve the aqueous solubility of the PROTAC molecule.[3] PROTACs are often large and can be lipophilic, leading to poor solubility and bioavailability. The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with water.[5] This improved solubility is crucial for the administration and distribution of the drug in a biological system.[3] The inclusion of a PEG4 linker can also favorably modulate other physicochemical properties, such as the calculated lipophilicity (cLogP) and the topological polar surface area (TPSA), which are important predictors of a drug's behavior in the body.[4]
Modulating Cell Permeability
The relationship between a PEG4 linker and cell permeability is nuanced. While increased hydrophilicity can sometimes hinder passive diffusion across the lipid bilayer of the cell membrane, the inherent flexibility of the PEG linker can offer a compensatory advantage.[4] It is hypothesized that flexible linkers like PEG4 can allow the PROTAC to adopt a folded conformation, which can shield its polar surface area, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[5] However, it is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake.[4] Therefore, the PEG4 length often represents a sweet spot for many PROTAC designs.
Optimizing Ternary Complex Formation
The ultimate function of the PROTAC is to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] The length and flexibility of the linker are critical for achieving the optimal geometry for this interaction. A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively.[6] Conversely, a linker that is too long might lead to an unstable or non-productive complex due to excessive conformational freedom.[6] The PEG4 linker, with its specific length and flexibility, has been shown in many cases to provide the optimal distance and orientation to facilitate a productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[6]
Data Presentation: Quantitative Analysis of PEG4 Linker Impact
The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of the PEG4 linker on physicochemical properties and degradation efficacy.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [4]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data presented in this table is illustrative and sourced from a representative study. Actual values may vary depending on the specific warhead and E3 ligase ligand used.
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [6]
| PROTAC Compound | Linker Composition | DC50 (nM)[a] | Dmax (%)[b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)[c] |
| PROTAC-PEG2 | PEG2 | 58 | 85 | 1.2 |
| PROTAC-PEG4 | PEG4 | 15 | >95 | 0.8 |
| PROTAC-PEG6 | PEG6 | 42 | 90 | 0.5 |
| PROTAC-PEG8 | PEG8 | 110 | 80 | <0.2 |
[a]DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[6] [b]Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6] [c]Cell Permeability: Measured by Parallel Artificial Membrane Permeability Assay (PAMPA). Higher values indicate greater passive diffusion.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: The Ubiquitin-Proteasome System pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and evaluation of PROTACs. The following section provides representative protocols for key experiments.
Synthesis of a Bifunctional PEG4 Linker
This protocol outlines the synthesis of a versatile PEG4 linker with a protected amine and a carboxylic acid, suitable for modular PROTAC assembly.[7]
Protocol: Synthesis of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid [7]
-
Starting Material: Commercially available 1-amino-11-azido-3,6,9-trioxaundecane.
-
Step 1: Williamson Ether Synthesis. React the starting material with tert-butyl bromoacetate (B1195939) in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to introduce the protected carboxylic acid moiety.
-
Step 2: Azide (B81097) Reduction. The azide group is then reduced to a primary amine. This can be achieved through various methods, such as hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or using a reducing agent like triphenylphosphine (B44618) followed by water (Staudinger reaction).
-
Step 3: Boc Protection. The newly formed amine is protected with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM).
-
Step 4: Ester Cleavage. The tert-butyl ester is cleaved to reveal the carboxylic acid using trifluoroacetic acid (TFA) in DCM.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[8]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[9]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex in real-time.[10]
Protocol:
-
Cell Line Preparation: Use a cell line that endogenously expresses the POI tagged with a HiBiT peptide (using CRISPR/Cas9) and transiently transfect with a plasmid encoding an E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag®.[11]
-
Assay Setup: Seed the cells in a 96-well plate. On the day of the assay, replace the medium with Opti-MEM containing the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Vivazine Substrate.[11]
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) at regular intervals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
Co-IP is used to confirm the interaction between the POI and the E3 ligase in the presence of the PROTAC.[12]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or the E3 ligase (or a tag if the proteins are epitope-tagged) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the POI, the E3 ligase, and other potential interacting partners. An increased association between the POI and the E3 ligase in the PROTAC-treated sample confirms the formation of the ternary complex.[12]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to confirm that the PROTAC binds to its intended target in the complex environment of a living cell.[13]
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[14]
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[14]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[14]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot.[14]
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[14]
Conclusion
The PEG4 linker is a critical and versatile component in the design of effective PROTACs. It offers a powerful means to enhance solubility, modulate cell permeability, and, most importantly, to optimally position the target protein and the E3 ligase for efficient and potent degradation. The quantitative data presented herein underscores the importance of linker optimization, with PEG4 often representing an ideal balance of properties for many PROTAC systems. The detailed experimental protocols provide a robust framework for the synthesis, characterization, and validation of novel PROTACs. As the field of targeted protein degradation continues to evolve, a deep and quantitative understanding of the role of the linker, facilitated by the principles and methodologies outlined in this guide, will be paramount to unlocking the full therapeutic potential of this transformative technology.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Propargyl Group: A Cornerstone of Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The propargyl group, a small, unpretentious functional group consisting of a 2-propynyl moiety (HC≡C−CH₂−), has emerged as a powerhouse in the field of bioconjugation.[1] Its unique chemical reactivity, particularly the terminal alkyne, has made it an indispensable tool for selectively and efficiently labeling and modifying biomolecules within complex biological systems. This guide provides a comprehensive overview of the propargyl group's significance, its role in bioorthogonal chemistry, and detailed methodologies for its application in research and drug development.
The Power of the Alkyne: Bioorthogonal Reactivity
The cornerstone of the propargyl group's utility lies in the terminal alkyne's ability to participate in highly specific and efficient "click chemistry" reactions.[2] Coined by K. Barry Sharpless, this concept describes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific.[2] In the context of biological systems, these reactions must also be bioorthogonal, meaning they can proceed within a living organism without interfering with native biochemical processes.[3][4] The azide (B81097) group, being small, metabolically stable, and absent in most biological systems, is the ideal reaction partner for the alkyne, making the azide-alkyne cycloaddition a premier bioorthogonal reaction.[3]
Two main variants of this reaction are predominantly used in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between a terminal alkyne (like the one in a propargyl group) and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole.[5][][7] CuAAC is known for its extremely fast reaction kinetics.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, SPAAC utilizes a strained cyclooctyne (B158145).[9][][11] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[] While generally slower than CuAAC, SPAAC is highly valuable for in vivo applications.[9][12]
Data Presentation: A Comparative Look at Azide-Alkyne Cycloadditions
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following table summarizes key quantitative data for these reactions.
| Reaction Type | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations | Key Applications |
| CuAAC | Copper(I) | 10² - 10³ | Very fast kinetics, small and easily accessible functional groups.[7][12] | Copper toxicity can be a concern for in vivo applications.[8][13] | In vitro labeling, activity-based protein profiling, material science.[8][14] |
| SPAAC | None | 10⁻³ - 1 | Biocompatible (metal-free), suitable for live-cell and in vivo studies.[9][12][15] | Slower reaction rates compared to CuAAC, bulky cyclooctyne can cause steric hindrance.[9][12] | Live-cell imaging, in vivo labeling, drug delivery.[8][16] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for performing CuAAC and SPAAC for protein labeling in a cell lysate.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Cell Lysate
This protocol is a general guideline for labeling alkyne-modified proteins with an azide-containing fluorescent probe in a cell lysate.
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL in a buffer without amine-based compounds like Tris, as they can chelate copper[17]).
-
Azide-containing fluorescent probe (e.g., Alexa Fluor™ 647 Azide[18]), 1 mM stock solution in DMSO or water.
-
Copper(II) sulfate (B86663) (CuSO₄), 20 mM stock solution in water.[19]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock solution in water.[19]
-
Sodium ascorbate (B8700270), 20 mM stock solution in water (prepare fresh).[19]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
1.5 mL microcentrifuge tubes.
Procedure:
-
In a 1.5 mL microcentrifuge tube, combine the following in order:
-
50 µL of alkyne-modified protein lysate.
-
100 µL of PBS buffer.
-
4 µL of the 1 mM azide-containing fluorescent probe stock solution (final concentration: 20 µM).
-
-
Prepare the copper catalyst solution by premixing:
-
Add the premixed copper catalyst solution to the protein lysate mixture.
-
Initiate the reaction by adding 25 µL of freshly prepared 20 mM sodium ascorbate solution.
-
Vortex the tube briefly to mix the components.
-
Incubate the reaction for 1 hour at room temperature. For increased efficiency, the tube can be placed on a slow rotisserie to ensure continuous mixing.[20]
-
The click-labeled proteins in the lysate are now ready for downstream analysis, such as in-gel fluorescence scanning or mass spectrometry.[17]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins
This protocol describes the labeling of an azide-modified protein with a cyclooctyne-containing probe.
Materials:
-
Azide-modified protein solution (concentration will vary depending on the protein).
-
Cyclooctyne-containing probe (e.g., a dibenzocyclooctyne (DBCO) derivative), stock solution in a compatible solvent (e.g., DMSO).
-
PBS, pH 7.4.
-
1.5 mL microcentrifuge tubes.
Procedure:
-
In a 1.5 mL microcentrifuge tube, add the azide-modified protein solution.
-
Add the cyclooctyne-containing probe to the protein solution. A 10- to 100-fold molar excess of the probe over the protein is often used to drive the reaction to completion.[16]
-
Adjust the final volume with PBS to the desired reaction concentration.
-
Incubate the reaction at room temperature or 4°C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.[16]
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence detection if the probe is fluorescent, or mass spectrometry).
-
Once the reaction is complete, the labeled protein can be purified from the excess probe using standard methods such as size-exclusion chromatography or dialysis.
Visualizing the Chemistry: Diagrams of Key Processes
Visual representations can greatly aid in understanding the mechanisms and workflows involved in bioconjugation.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A general experimental workflow for bioconjugation using azide-alkyne cycloaddition.
Applications in Drug Development and Beyond
The versatility of the propargyl group has led to its widespread adoption in various aspects of drug development and chemical biology.
-
Activity-Based Protein Profiling (ABPP): Propargyl-containing probes can be designed to covalently bind to the active site of specific enzymes, allowing for their identification and characterization in complex proteomes.[21]
-
Drug Delivery and Targeting: Propargyl groups can be incorporated into drug molecules or delivery vehicles, enabling their conjugation to targeting moieties (e.g., antibodies) via click chemistry for site-specific drug delivery.[22]
-
Protein Synthesis Monitoring: Propargyl-puromycin, an analog of the antibiotic puromycin, can be incorporated into nascent polypeptide chains, allowing for the labeling and visualization of newly synthesized proteins.[23][24]
-
Fluorescent Labeling: The attachment of fluorescent dyes to biomolecules via propargyl groups enables a wide range of imaging applications, from tracking proteins in live cells to super-resolution microscopy.[15][25]
Conclusion
The propargyl group, through its participation in the robust and bioorthogonal azide-alkyne cycloaddition reactions, has fundamentally transformed the way scientists approach the study and manipulation of biological systems. Its small size, stability, and predictable reactivity make it an ideal handle for a vast array of bioconjugation applications. As research continues to push the boundaries of chemical biology and medicine, the significance of the propargyl group is set to grow, solidifying its status as a cornerstone of modern bioconjugation.
References
- 1. Propargyl group - Wikipedia [en.wikipedia.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Labeling Reagents | Fisher Scientific [fishersci.fi]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.ed.ac.uk [research.ed.ac.uk]
- 23. O-Propargyl-puromycin | Other Fluorescent Probes: R&D Systems [rndsystems.com]
- 24. O-Propargyl-puromycin, Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 25. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide as a Molecular Glue: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Once associated with a significant medical tragedy, thalidomide (B1683933) and its derivatives (known as immunomodulatory drugs or IMiDs) have been repurposed into a revolutionary class of therapeutics. Their unique mechanism of action, which involves acting as a "molecular glue," has paved the way for the field of targeted protein degradation (TPD). These small molecules hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. This guide provides an in-depth technical overview of thalidomide's function as a molecular glue, detailing its mechanism, key protein targets, quantitative metrics, and the experimental protocols essential for research and development in this field.
The Mechanism of Action: Hijacking the CRL4^CRBN^ E3 Ligase
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function by binding to the Cereblon (CRBN) protein.[1][2][3] CRBN is a substrate receptor component of the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex, known as CRL4^CRBN^.[1][2] The binding of a thalidomide-like molecule to CRBN alters the substrate-binding surface of the E3 ligase.[3][4] This induced conformational change creates a novel interface that can now recognize and bind proteins not typically targeted by CRBN, referred to as "neosubstrates." [1][2][3]
Once the neosubstrate is brought into proximity with the E3 ligase complex, it is tagged with a chain of ubiquitin molecules. This polyubiquitination marks the neosubstrate for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[1][4] This novel mechanism allows for the targeting of proteins that were previously considered "undruggable" by traditional small-molecule inhibitors.[3][5]
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Novel E3 Ligase Binders for Targeted Therapy: A Technical Guide
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the complete removal of disease-causing proteins. This approach hijacks the cell's native ubiquitin-proteasome system (UPS) through bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or monovalent molecular glues. Central to this strategy are E3 ubiquitin ligases, the enzymes responsible for substrate recognition. However, the field has been heavily reliant on a small handful of E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), limiting the scope and application of TPD.[1][2] The discovery of novel E3 ligase binders is therefore a critical frontier, promising to unlock a wider range of therapeutic targets, overcome resistance mechanisms, and enable tissue-specific protein degradation.[1][3] This guide provides an in-depth overview of the discovery, validation, and application of new E3 ligase binders for researchers, scientists, and drug development professionals.
The Ubiquitin-Proteasome System and the Rise of TPD
The UPS is a primary mechanism for maintaining protein homeostasis in eukaryotic cells. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating) that attaches ubiquitin, a small regulatory protein, to substrate proteins.[4] This ubiquitination marks the protein for degradation by the 26S proteasome. E3 ligases, with over 600 members in humans, provide substrate specificity to this system.[1][5]
TPD technologies exploit this endogenous machinery.[6]
-
PROTACs are heterobifunctional molecules with one ligand that binds a protein of interest (POI) and another that recruits an E3 ligase, linked together.[6][7] This induced proximity leads to the formation of a ternary complex (POI-PROTAC-E3), subsequent POI ubiquitination, and degradation.[1][6]
-
Molecular Glues are smaller, monovalent compounds that induce or stabilize an interaction between an E3 ligase and a "neosubstrate" protein that would not normally be a target.[7][8]
This event-driven, catalytic mechanism offers significant advantages over traditional inhibitors, including the ability to target proteins lacking active sites (the "undruggable" proteome) and the potential for sub-stoichiometric efficacy.[6][9]
Expanding the E3 Ligase Toolbox
While CRBN and VHL have been the workhorses of TPD, their ubiquitous expression can lead to off-target effects, and reliance on them creates vulnerabilities to resistance, for instance, through the downregulation of CRBN.[10][11] Expanding the repertoire of addressable E3 ligases is essential for the field's progression. A diverse toolbox could offer cell- or tissue-specific degradation, new substrate scopes, and alternative options when resistance emerges.[1][5][11]
Table 1: Characteristics of Recruited E3 Ligases
| E3 Ligase | Complex | Ligand Type | Representative Binder/Ligand | Key Features & Considerations |
|---|---|---|---|---|
| CRBN | CRL4CRBN | Non-covalent (Molecular Glue-type) | Lenalidomide, Pomalidomide | Most widely used; well-characterized ligands. Downregulation can cause resistance.[7][10] |
| VHL | CRL2VHL | Non-covalent (HIF-1α mimic) | VH032, VH298 | Widely used; potent binders available. Different substrate scope than CRBN.[7][12] |
| MDM2 | RING | Non-covalent (p53 mimic) | Nutlin-3a | Early E3 ligase used in PROTACs; primarily for targets related to p53 pathway.[7] |
| cIAP1 | RING | Non-covalent (SMAC mimic) | Bestatin derivatives | Can induce self-ubiquitination, potentially limiting efficacy.[7] |
| DCAF16 | CRL4DCAF16 | Covalent / Electrophilic | KB02, YY4 | A nuclear E3 ligase; enables degradation of nuclear proteins.[13][14] |
| KLHDC2 | CRL2KLHDC2 | Non-covalent (Peptidomimetic) | KDRLKZ-1, SelK peptide mimics | Recognizes C-terminal Gly-Gly degrons; offers a distinct substrate recognition mechanism.[15][16][17][18] |
| GID4 | CTLH complex | Non-covalent | Fragment-derived binders | Binders still in early development; represents expansion beyond CRL family.[5] |
Strategies for Discovering Novel E3 Ligase Binders
Identifying small molecules that bind to novel E3 ligases is a significant challenge, often requiring the targeting of shallow protein-protein interaction surfaces.[12] A multi-pronged approach combining various screening technologies is proving most effective.
Table 2: Comparison of Screening Techniques for E3 Ligase Binder Discovery
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Fragment-Based Screening (FBS) | Screens low molecular weight compounds ("fragments") to identify weak but efficient binders for optimization.[5] | High hit rate; samples chemical space efficiently; provides starting points for rational design. | Hits are weak binders requiring extensive medicinal chemistry; requires sensitive biophysical methods. |
| High-Throughput Screening (HTS) | Screens large libraries of drug-like compounds for binding or functional activity. | Can identify potent, drug-like hits directly; established infrastructure. | High cost; can have high false-positive rates; may miss novel chemotypes. |
| Chemoproteomics | Uses chemical probes (often covalent) to map reactive, ligandable sites across the proteome.[14] | Identifies ligandable sites directly in a native cellular context; can uncover novel binding pockets. | Primarily identifies covalent binders; reactivity may not correlate with functional modulation. |
| DNA-Encoded Library (DEL) Screening | Screens vast libraries of compounds, each tagged with a unique DNA barcode for identification. | Can screen billions of compounds simultaneously; requires minimal protein. | Synthesis of complex libraries can be challenging; hit validation can be complex. |
| Computational Screening | Uses computer models (e.g., docking, virtual screening) to predict binding of virtual compounds to a protein structure.[5] | Extremely fast and low-cost; can screen massive virtual libraries. | Dependent on high-quality protein structures; scoring functions can be inaccurate, leading to false positives. |
Key Experimental Protocols for Binder and Degrader Validation
A rigorous and systematic workflow is crucial to validate a new E3 ligase ligand and its utility in a PROTAC.[19][20][21] This involves confirming direct binding, assessing ternary complex formation, and measuring target degradation.
Ligand Binding Assays
Protocol 1: Surface Plasmon Resonance (SPR) for Binary Affinity
SPR is a label-free technique that measures real-time binding kinetics and affinity (KD) between a ligand and a protein.[22][23]
-
Immobilization: Covalently immobilize the purified recombinant E3 ligase onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Injection: Prepare a serial dilution of the small molecule binder (analyte) in running buffer. Inject each concentration over the immobilized E3 ligase surface and a reference flow cell.
-
Data Acquisition: Measure the change in response units (RU) over time for both association and dissociation phases.
-
Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/ka).
Ternary Complex Formation Assays
The stability of the POI-PROTAC-E3 ligase ternary complex is a critical determinant of degradation efficiency.[7][24]
Protocol 2: SPR for Ternary Complex Characterization
This method builds on the binary SPR assay to measure the kinetics and cooperativity of the ternary complex.[25][26]
-
Setup: Immobilize the E3 ligase on the sensor chip as described in Protocol 1.
-
Binary Binding: First, determine the binary KD of the PROTAC for the immobilized E3 ligase.
-
Ternary Binding: Prepare a series of PROTAC dilutions in running buffer that is supplemented with a near-saturating concentration of the purified POI.
-
Injection & Analysis: Inject the PROTAC/POI mixture over the E3 ligase surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation. Analyze the kinetics to determine the ternary KD.
-
Cooperativity (α): Calculate the cooperativity factor (α = KDbinary / KDternary). An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for the E3 ligase (or vice versa), which is often a feature of effective degraders.[25]
Ubiquitination Assays
These assays confirm that the PROTAC can induce the E3 ligase to ubiquitinate the target POI.
Protocol 3: In Vitro Substrate Ubiquitination Assay
This reconstituted biochemical assay directly measures the enzymatic activity of the ternary complex.[4][27][28]
-
Reaction Mix Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 10 mM MgATP):
-
Ubiquitin-activating enzyme (E1) (~100 nM)
-
An appropriate ubiquitin-conjugating enzyme (E2) (~1 µM)
-
Purified E3 ligase (~200 nM)
-
Purified POI (substrate) (~500 nM)
-
Ubiquitin (~100 µM)
-
PROTAC of interest (at desired concentration, e.g., 1 µM)
-
-
Initiation & Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 30-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe with an antibody against the POI. A ladder of higher molecular weight bands above the unmodified POI indicates poly-ubiquitination.
Cellular Protein Degradation Assays
The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context.
Protocol 4: Western Blot for Protein Degradation
This is the gold-standard method for quantifying changes in protein levels.[6]
-
Cell Treatment: Plate cells (e.g., in a 6-well plate) and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a set time period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Analysis: Visualize the protein bands using a chemiluminescence substrate. Perform densitometry analysis to quantify the POI band intensity relative to the loading control. Plot the relative protein level against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation level).[6]
Data Presentation: Quantitative Comparison of Novel Binders
The following table presents representative data for PROTACs utilizing novel E3 ligases compared to the established VHL system, highlighting key metrics for binder affinity and degradation efficacy.
Table 3: Quantitative Performance of Exemplary PROTACs
| PROTAC / Binder | Target POI | E3 Ligase | E3 Binder KD (μM) | Ternary KD (μM) | Cellular DC50 (μM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|---|
| VH-PROTAC | KRAS | VHL | - | - | 0.1 | >90 | [6] |
| MC-50A | RPS6KA4 | DCAF16 | Covalent | - | ~1-5 | ~70-80 | [13] |
| KYH1872 (26) | Kinases | KLHDC2 | ~0.02 (Biochem. KD) | - | ~1-10 | >80 | [15] |
| Compound 15 | BRD4 | KLHDC2 | 0.16 (SPR KD) | - | 0.041 | >95 | [17] |
| Fragment Hit | GID4 | GID4 | 5.6 | - | (Not a PROTAC) | - |[5] |
Note: Data are compiled from different studies and experimental conditions may vary. This table is for illustrative comparison.
E3 Ligases in Cellular Signaling: Pathways and Regulation
Understanding the native biological roles of E3 ligases is crucial for predicting potential on-target toxicities and identifying new therapeutic opportunities.
The VHL-HIF-1α Hypoxia Response Pathway
The VHL E3 ligase is a classic tumor suppressor. Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) hydroxylate the Hypoxia-Inducible Factor 1α (HIF-1α).[12][29] This modification creates a binding site for VHL, leading to HIF-1α ubiquitination and degradation.[29][30] In low oxygen (hypoxia), PHDs are inactive, HIF-1α stabilizes, translocates to the nucleus, and activates genes involved in angiogenesis and metabolism, processes often co-opted by tumors.[12][30] Small molecules that bind VHL were originally designed to disrupt this interaction and stabilize HIF-1α for treating anemia or ischemia.[12][31] These very binders became the foundation for VHL-recruiting PROTACs.
Regulation of NF-κB Signaling by E3 Ligases
The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival.[32][33] Its activity is tightly controlled by ubiquitination, with numerous E3 ligases acting as both positive and negative regulators.[32][34] For example, in the canonical pathway stimulated by TNF-α, cIAP and TRAF family E3 ligases are essential for ubiquitinating RIP1, which serves as a scaffold to activate the IKK complex.[35] The IKK complex then phosphorylates the inhibitor IκBα, triggering its ubiquitination by another E3 ligase (SCFβ-TrCP) and subsequent degradation. This frees NF-κB to enter the nucleus and activate target genes.[33] The intricate involvement of multiple E3s makes this pathway a rich, albeit complex, area for therapeutic intervention.[34][36]
Conclusion and Future Directions
The field of targeted protein degradation is rapidly advancing, and the expansion of the E3 ligase toolbox is a cornerstone of this progress. The journey from identifying a novel E3 ligase binder to developing a clinical-grade PROTAC is complex, requiring a sophisticated and integrated workflow encompassing biophysics, structural biology, biochemistry, and cell biology. While CRBN and VHL will remain important, the successful recruitment of novel ligases like DCAF16 and KLHDC2 demonstrates that the untapped potential of the "E3-ome" is now within reach. Future efforts will likely focus on identifying E3 ligases with restricted tissue expression to develop highly specific, safer therapeutics and on discovering new molecular glue degraders through both rational design and phenotypic screening. As our understanding of the intricate biology of E3 ligases deepens, so too will our ability to precisely manipulate cellular protein levels for therapeutic benefit.
References
- 1. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arvinas.com [arvinas.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 28. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. TRIM family proteins: emerging class of RING E3 ligases as regulator of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The E3 ubiquitin ligase RNF121 is a positive regulator of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Canonical NF-κB Pathway as a Central Regulator of Obesity-Associated Inflammation: A Narrative Review | MDPI [mdpi.com]
- 36. academic.oup.com [academic.oup.com]
The Application of Thalidomide-PEG4-Propargyl in Preclinical Targeted Protein Degradation Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Thalidomide-PEG4-Propargyl in the construction of Proteolysis Targeting Chimeras (PROTACs) for preliminary studies in cell lines. While specific studies utilizing the precise this compound linker are not extensively published, this document will use a well-characterized thalidomide-based PROTAC targeting Bromodomain-containing protein 4 (BRD4), dBET1, as a representative example to illustrate the experimental workflows, data presentation, and signaling pathways involved in the preclinical assessment of such molecules.
This compound is a key building block in the synthesis of PROTACs.[1][2][3] It is a bifunctional molecule that incorporates a thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a polyethylene (B3416737) glycol (PEG) linker of four units, terminating in a propargyl group.[1][2][3] The propargyl group allows for the covalent attachment of a ligand for a target protein of interest via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][3]
The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System
PROTACs are a novel therapeutic modality designed to harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[4][5] They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[4][5] This polyubiquitination marks the POI for degradation by the 26S proteasome.[4][5]
Representative Study: Characterization of a Thalidomide-Based BRD4-Degrader
The following sections detail the typical experimental evaluation of a thalidomide-based PROTAC, using the well-studied BRD4 degrader, dBET1, as a model. dBET1 utilizes a thalidomide derivative to recruit CRBN and the JQ1 ligand to target the BET family of proteins, including BRD4.
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein (DC50 and Dmax) and its impact on cell viability (IC50). The following tables summarize representative data for a thalidomide-based BRD4 PROTAC in various cancer cell lines.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| RS4;11 | BRD4 | ~1.8 | >98 | [6] |
| Jurkat | BRD4 | Not specified | Not specified | [7] |
| HeLa | BRD4 | ~13 (for a similar VHL-based PROTAC, MZ1) | >95 | [6] |
| Cell Line | IC50 (nM) | Reference |
| MV4;11 | Not specified | [8] |
| 22Rv1 | Not specified | [8] |
Note: DC50 (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 (Inhibitory Concentration 50) is the concentration of the PROTAC that inhibits 50% of cell viability. These values can vary depending on the cell line and experimental conditions.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC activity. The following are key experimental protocols used in the preliminary studies of thalidomide-based PROTACs.
Western Blotting for Protein Degradation Analysis
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[10][11]
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.[10]
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10] For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[10]
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.[11]
d. SDS-PAGE and Transfer:
-
Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[11]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.[11]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[11]
e. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[11] Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
f. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[11]
Cell Viability Assay
This assay measures the cytotoxic effects of the PROTAC on cancer cell lines.[8][12]
a. Cell Seeding:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth during the treatment period.[12]
b. PROTAC Treatment:
-
Treat cells with a dose-response of the PROTAC for a specified time (e.g., 72 hours).[12]
c. Viability Measurement:
-
Add a viability reagent such as MTT or CellTiter-Glo to the wells.[12]
-
Incubate according to the manufacturer's protocol.[12]
-
Measure the signal (absorbance or luminescence) using a plate reader.[12]
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the PROTAC concentration to determine the IC50 value.[12]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[13]
a. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.[13]
b. Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[13]
c. Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.[13]
d. Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.[13]
Visualizing the Molecular Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research. The following are Graphviz diagrams illustrating the key signaling pathway, experimental workflow, and a logical relationship.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for Western blot analysis of PROTAC-induced degradation.
Caption: Logical relationship for the synthesis of a functional PROTAC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Conjugating a Protein Ligand to Thalidomide-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by coopting the cell's ubiquitin-proteasome system. A key step in the synthesis of many PROTACs is the conjugation of a target protein ligand to a linker armed with an E3 ligase-recruiting moiety. This document provides a detailed protocol for the conjugation of an azide-modified protein ligand to Thalidomide-PEG4-Propargyl, a common building block that recruits the E3 ligase Cereblon (CRBN).
The conjugation is achieved through a highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This method facilitates the formation of a stable triazole linkage between the terminal alkyne of the thalidomide (B1683933) linker and the azide (B81097) group on the protein ligand. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility and optimizes the spatial orientation of the final PROTAC conjugate.
Principle of the Method
The conjugation process involves two main stages: the introduction of an azide functionality onto the protein ligand and the subsequent CuAAC reaction with the alkyne-containing thalidomide linker.
-
Azide Functionalization of the Protein Ligand: Primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the protein ligand are reacted with an azide-functionalized N-hydroxysuccinimidyl (NHS) ester. This reaction forms a stable amide bond, covalently attaching the azide group to the protein.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein ligand is then reacted with this compound. In the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent, the terminal alkyne of the thalidomide linker and the azide on the protein ligand undergo a cycloaddition reaction to form a stable 1,2,3-triazole ring, yielding the final protein-PROTAC conjugate.
Data Presentation
The success of the conjugation reaction is evaluated through various analytical techniques. The following tables summarize key quantitative data that should be recorded.
Table 1: Quantitative Parameters for Azide Labeling of Protein Ligand
| Parameter | Recommended Value | Method of Analysis |
| Protein Ligand Concentration | 1-5 mg/mL | UV-Vis Spectroscopy (A280) |
| Molar Ratio of Azide-NHS Ester to Protein | 10-30 fold molar excess | N/A |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | N/A |
| Degree of Labeling (DOL) | 1-3 azides per protein | UV-Vis Spectroscopy / Mass Spectrometry |
| Protein Recovery | > 80% | UV-Vis Spectroscopy (A280) |
Table 2: Quantitative Parameters for CuAAC Conjugation
| Parameter | Recommended Value | Method of Analysis |
| Azide-Modified Protein Concentration | 1-5 mg/mL (approx. 25-100 µM) | UV-Vis Spectroscopy (A280) |
| Molar Ratio of this compound to Azide-Protein | 2-10 fold molar excess | N/A |
| Copper(II) Sulfate (CuSO₄) Concentration | 50-200 µM | N/A |
| Copper(I)-Stabilizing Ligand (e.g., THPTA) Concentration | 250-1000 µM (5-fold excess to CuSO₄) | N/A |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1-5 mM | N/A |
| Reaction Time | 1-4 hours at room temperature | LC-MS |
| Conjugation Efficiency | > 90% | SDS-PAGE / LC-MS |
| Final Conjugate Purity | > 95% | RP-HPLC / SEC |
Experimental Protocols
Protocol 1: Azide Functionalization of Protein Ligand
This protocol describes the introduction of azide groups onto a protein ligand using an Azide-PEG4-NHS Ester.
Materials:
-
Protein Ligand
-
Azide-PEG4-NHS Ester
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation:
-
Dissolve the protein ligand in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it into PBS using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10-30 fold molar excess of the Azide-PEG4-NHS Ester stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Azide-Modified Protein:
-
Remove the excess, unreacted Azide-PEG4-NHS Ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the azide group (if it has a chromophore) or more accurately by mass spectrometry.
-
Protocol 2: CuAAC Conjugation to this compound
This protocol details the click chemistry reaction between the azide-modified protein ligand and this compound.
Materials:
-
Azide-Modified Protein Ligand (from Protocol 1)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water
-
Size Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of Sodium Ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein ligand to a final concentration of 25-100 µM in PBS, pH 7.4.
-
Add this compound to the reaction mixture to a final concentration that is a 2-10 fold molar excess over the azide-modified protein.
-
Prepare a premix of CuSO₄ and THPTA by adding the required volume of each stock solution to a separate tube (maintain a 1:5 molar ratio of Cu:THPTA). Add this premix to the reaction mixture to a final CuSO₄ concentration of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Purification of the Conjugate:
-
Purify the protein-thalidomide conjugate from unreacted starting materials, catalyst, and byproducts using either SEC or RP-HPLC.
-
-
Characterization of the Final Conjugate:
-
Mass Spectrometry: Confirm the identity and purity of the conjugate by ESI-MS to determine the final molecular weight.[10][11][12]
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein ligand.
-
Purity Assessment: Determine the purity of the final conjugate using analytical RP-HPLC or SEC.
-
Mandatory Visualizations
Caption: Experimental workflow for conjugating a protein ligand to this compound.
Caption: Mechanism of action for a Thalidomide-based PROTAC.[13][14][15][16][17]
References
- 1. goldbio.com [goldbio.com]
- 2. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gosset.ai [gosset.ai]
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing PROTACs Using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), PROTACs can catalytically induce the degradation of proteins previously considered "undruggable".[2]
Click chemistry, a class of rapid, reliable, and high-yielding chemical reactions, has become an invaluable tool for the synthesis of PROTACs.[3][] The modular nature of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient assembly of the three PROTAC components, facilitating the rapid generation of PROTAC libraries for linker optimization and structure-activity relationship (SAR) studies.[3][5] This guide provides a detailed, step-by-step protocol for the synthesis and evaluation of a PROTAC using CuAAC click chemistry, focusing on the well-characterized BRD4-degrading PROTAC, MZ1.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
The bromodomain and extraterminal domain (BET) protein BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes such as c-MYC.[6][7] Overexpression of BRD4 is implicated in various cancers, making it an attractive therapeutic target. The PROTAC MZ1 targets BRD4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8]
The mechanism of action involves the formation of a ternary complex between BRD4, MZ1, and VHL.[8] This proximity induces the polyubiquitination of BRD4, marking it for recognition and degradation by the 26S proteasome.[3] The degradation of BRD4 leads to the downregulation of its target genes, including c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[6]
Experimental Protocols
This section provides a detailed, step-by-step guide for the synthesis of the BRD4-targeting PROTAC MZ1 using CuAAC click chemistry, followed by protocols for its biological evaluation.
Protocol 1: Synthesis of Azide-Functionalized JQ1
The synthesis of the azide-functionalized JQ1 warhead is a crucial first step. A common starting material is the BET bromodomain inhibitor JQ1.[9][10] The following is a representative protocol for the azidation of a JQ1 derivative.
Materials:
-
JQ1 derivative with a suitable leaving group (e.g., tosylate or mesylate)
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the JQ1 derivative (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the azide-functionalized JQ1.
Protocol 2: Synthesis of Alkyne-Functionalized VHL Ligand
The VHL E3 ligase ligand is functionalized with a terminal alkyne for the click reaction. This protocol outlines the synthesis of an alkyne-functionalized VHL ligand starting from a suitable precursor.[11][12]
Materials:
-
VHL ligand precursor with a free hydroxyl or amine group
-
Propargyl bromide or a suitable alkyne-containing linker with a reactive group (e.g., carboxylic acid for amide coupling)
-
Coupling reagents (e.g., HATU, HOBt) if performing an amide coupling
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and stirring equipment
-
TLC plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Dissolve the VHL ligand precursor (1.0 eq) in the appropriate anhydrous solvent.
-
If starting with an amine, add the alkyne-containing carboxylic acid (1.1 eq), coupling reagents (e.g., HATU, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq).
-
If starting with a hydroxyl group, add a base (e.g., sodium hydride) followed by propargyl bromide (1.2 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, work up the reaction as appropriate for the specific chemistry used (e.g., aqueous wash and extraction).
-
Purify the crude product by flash column chromatography to yield the alkyne-functionalized VHL ligand.
Protocol 3: CuAAC "Click" Reaction for PROTAC Synthesis
This protocol describes the final assembly of the PROTAC molecule via a copper-catalyzed azide-alkyne cycloaddition.[13][14]
Materials:
-
Azide-functionalized JQ1 (1.0 eq)
-
Alkyne-functionalized VHL ligand (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 - 0.2 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (0.1 - 0.2 eq)
-
Sodium ascorbate (B8700270) (0.5 - 1.0 eq)
-
Solvent system (e.g., t-butanol/water, DMF, or DMSO)
-
Standard laboratory glassware and stirring equipment
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the azide-functionalized JQ1 and alkyne-functionalized VHL ligand in the chosen solvent system.
-
In a separate vial, prepare a solution of copper(II) sulfate and TBTA in the same solvent.
-
Add the copper/ligand solution to the reaction mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate to initiate the reaction.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable solvent and purify the PROTAC using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product as a solid.
Protocol 4: Western Blot Analysis of PROTAC-Mediated Degradation
Western blotting is a standard method to quantify the degradation of the target protein.[15]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MV4;11)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Harvest the cells, wash with PBS, and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[16]
Protocol 5: Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the ternary complex between the POI, PROTAC, and E3 ligase.
Materials:
-
Purified recombinant POI (e.g., His-tagged BRD4)
-
Purified recombinant E3 ligase complex (e.g., Flag-tagged VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
AlphaLISA acceptor beads (e.g., anti-His)
-
AlphaLISA donor beads (e.g., anti-Flag)
-
Assay buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the PROTAC dilutions, a fixed concentration of the POI, and a fixed concentration of the E3 ligase complex.
-
Incubate at room temperature to allow for complex formation.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader to detect the proximity-based signal.
-
Plot the signal against the PROTAC concentration to determine the potency of ternary complex formation.
Data Presentation
The following tables summarize representative quantitative data for the BRD4-targeting PROTAC MZ1.
Table 1: Synthesis and Characterization of MZ1
| Parameter | Value | Method of Analysis |
| Yield (CuAAC) | 55-90% (for a library)[3] | Gravimetric/LC-MS |
| Purity | >98% | HPLC |
| Molecular Weight (M+H)⁺ | Calculated vs. Observed | LC-MS |
| Structure Confirmation | Consistent with proposed | ¹H NMR, ¹³C NMR |
Table 2: Biological Activity of MZ1
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (BRD4) | H661 | 8 nM | |
| H838 | 23 nM | ||
| Dₘₐₓ (BRD4) | HeLa | >95% at 100 nM | |
| Binary Kd (MZ1:BRD4BD2) | - | 15 nM | [17] |
| Binary Kd (MZ1:VCB) | - | 66 nM | [17] |
| Ternary Kd (BRD4BD2:MZ1:VCB) | - | 3.7 nM | [17] |
| Cooperativity (α) | - | >1 (Positive) | [18] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for PROTAC synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Pardon Our Interruption [opnme.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, offering the ability to eliminate specific proteins from the cellular environment rather than simply inhibiting their function.[1][2][3] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein.[2][4][5] This polyubiquitin (B1169507) tag acts as a molecular signal, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2][4][5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6]
Western blotting is a cornerstone technique for validating and quantifying PROTAC-induced protein degradation.[5] This powerful immunoassay allows for the sensitive and specific detection of the target protein, enabling researchers to assess the efficacy of a PROTAC by measuring the reduction in protein levels. Key parameters derived from this analysis, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), are crucial for characterizing and comparing the potency of different PROTAC molecules.[7]
Signaling Pathway of PROTAC Action
The mechanism of PROTAC-mediated degradation hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][6] The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[2][7] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.[6][8] The sequential addition of ubiquitin molecules results in a polyubiquitin chain, which is recognized by the 26S proteasome.[2][7] The proteasome then unfolds and degrades the tagged protein into small peptides, while the PROTAC molecule is released and can participate in further degradation cycles.[6][7]
PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
A systematic workflow is essential for obtaining reliable and reproducible data in PROTAC degradation studies. The process encompasses cell culture and treatment, sample preparation, protein quantification, electrophoretic separation, protein transfer to a membrane, immunodetection, and finally, data analysis.
Western blot experimental workflow.
Detailed Experimental Protocols
Cell Culture and PROTAC Treatment
This protocol outlines the steps for treating cultured cells with a PROTAC to assess its degradation capabilities.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 6-well or 12-well)
-
PROTAC compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment. The optimal seeding density should be determined for each cell line.[5]
-
PROTAC Treatment:
-
Dose-Response Experiment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat the cells with these various concentrations for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control.[5]
-
Time-Course Experiment: Treat cells with a fixed concentration of the PROTAC (typically at or near the DC50 value) and harvest the cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[5]
-
-
Cell Harvest: After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS.[5] Proceed immediately to cell lysis.
Cell Lysis and Protein Extraction
This protocol describes how to lyse the treated cells to extract total protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Lysis Buffer Preparation: Prepare the lysis buffer on ice and add protease and phosphatase inhibitors immediately before use to prevent protein degradation.[5][9]
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well of the plate.[5]
-
Incubate the plate on ice for 10-15 minutes with occasional swirling.
-
Scraping and Collection: Using a cell scraper, scrape the adherent cells into the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.[5]
Protein Quantification
Accurate protein quantification is critical for ensuring equal loading of samples for Western blotting. The Bicinchoninic Acid (BCA) assay is a common method.
Materials:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standards: Prepare a serial dilution of the BSA standards according to the manufacturer's instructions.[10][11]
-
Prepare Samples: Dilute a small aliquot of each cell lysate sample with the same buffer used for the standards.
-
Assay: Add the standards and diluted samples to the 96-well plate in triplicate.[11]
-
Add Working Reagent: Prepare the BCA working reagent by mixing reagent A and reagent B as per the kit protocol and add it to each well.[10][11]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[10][11]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[10][11]
-
Calculation: Generate a standard curve from the BSA readings and determine the protein concentration of each lysate sample.[11]
SDS-PAGE and Protein Transfer
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Laemmli sample buffer (with a reducing agent like β-mercaptoethanol or DTT)
-
Protein ladder
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
Procedure:
-
Sample Preparation: Based on the protein quantification results, dilute each lysate to the same final concentration. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel. Include a protein ladder in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.[5][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
Immunodetection
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or β-tubulin)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Final Washes: Repeat the washing steps with TBST.
-
Signal Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using a digital imager or X-ray film.[5]
-
Loading Control: If necessary, strip the membrane and re-probe with a primary antibody against a loading control protein to normalize the data.
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for determining the efficacy of a PROTAC.
Quantitative Data Summary
The band intensities from the Western blot images should be quantified using densitometry software (e.g., ImageJ).[5] The intensity of the target protein band should be normalized to the intensity of the corresponding loading control band. The percentage of remaining protein is then calculated relative to the vehicle-treated control.
Table 1: Dose-Response Analysis of PROTAC-X on Target Protein Y
| PROTAC-X Concentration (nM) | Normalized Target Protein Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.8 |
| 10 | 52.1 | ± 6.1 |
| 100 | 15.8 | ± 3.5 |
| 1000 | 10.2 | ± 2.9 |
| 10000 | 25.6 | ± 4.3 |
Table 2: Time-Course of Degradation with 100 nM PROTAC-X
| Time (hours) | Normalized Target Protein Level (%) | Standard Deviation |
| 0 | 100 | ± 6.5 |
| 2 | 78.9 | ± 5.9 |
| 4 | 55.4 | ± 7.2 |
| 8 | 28.1 | ± 4.1 |
| 16 | 12.5 | ± 3.3 |
| 24 | 10.8 | ± 2.7 |
Determination of DC50 and Dmax
From the dose-response data, the following key parameters can be determined:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[7]
-
Dmax: The maximum percentage of protein degradation achieved.[7]
These values are typically calculated by fitting the dose-response data to a non-linear regression curve (e.g., a four-parameter logistic curve) using graphing software such as GraphPad Prism. The "hook effect," where degradation efficiency decreases at very high PROTAC concentrations, may be observed and should be noted.[13]
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. 12% SDS-PAGE Western Blot [protocols.io]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-PEG4-Propargyl Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The specific focus of these notes is on PROTACs constructed with a Thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, a flexible PEG4 linker, and a propargyl group for potential further modification via click chemistry.
The large molecular weight and high polar surface area inherent to PROTACs often present a significant challenge to their ability to passively diffuse across the cell membrane and reach their intracellular targets.[2][3] Therefore, a thorough assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics.[1] These application notes provide detailed protocols for the most common and informative cell permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The Thalidomide-based moiety of the PROTAC binds to the CRBN E3 ubiquitin ligase. Simultaneously, the other end of the PROTAC binds to the target protein of interest. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: PROTAC induced protein degradation pathway.
Data Presentation: Representative Permeability Data
The following tables summarize illustrative quantitative data for PROTAC permeability, providing a reference for expected outcomes. Note that the specific permeability of a this compound based PROTAC will need to be determined experimentally.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Representative PROTACs
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s) |
| PROTAC A | PEG4 | 1.5 | 20.5 |
| PROTAC B | PEG8 | 0.8 | 20.5 |
| PROTAC C | Alkyl C8 | 2.3 | 20.5 |
| PROTAC D | PEG12 | 0.4 | 20.5 |
| Note: Data are illustrative and compiled from various sources in the literature.[1] |
Table 2: Caco-2 Permeability Data for Representative PROTACs
| PROTAC ID | Linker Type | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC E | PEG6 | 1.2 | 8.4 | 7.0 |
| PROTAC F | PEG10 | 0.7 | 9.1 | 13.0 |
| PROTAC G | Alkyl C10 | 1.8 | 3.6 | 2.0 |
| PROTAC H | PEG4-Phenyl | 2.5 | 5.0 | 2.0 |
| Note: Data are illustrative and compiled from various sources in the literature.[1] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a this compound based PROTAC across an artificial lipid membrane. This assay is a high-throughput, cell-free method that models passive transcellular permeability.[4]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for the PAMPA assay.
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate completely.
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of, for example, 10 µM.
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[4]
-
Assay Assembly: Carefully place the coated filter plate onto the acceptor plate, ensuring the bottom of the filters makes contact with the acceptor solution.[4]
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[4]
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[4]
-
Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.[1]
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[1]
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (-VA / (Area * time)) * ln(1 - [CA]t / [C]equilibrium) Where:
-
VA is the volume of the acceptor well.
-
Area is the surface area of the filter membrane.
-
time is the incubation time in seconds.
-
[CA]t is the concentration of the compound in the acceptor well at time t.
-
[C]equilibrium = ([CD]t * VD + [CA]t * VA) / (VD + VA)
-
[CD]t is the concentration of the compound in the donor well at time t.
-
VD is the volume of the donor well.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability (apical to basolateral and basolateral to apical) and potential for active efflux of a this compound based PROTAC across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.[5]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for permeability studies.[1]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of fresh transport buffer to the basolateral (B) side.[1] c. Incubate the plate at 37°C with gentle shaking for 2 hours.[1] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[1]
-
Permeability Assay (Basolateral to Apical, B-A): a. Using a separate set of monolayers, wash twice with pre-warmed transport buffer. b. Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of fresh transport buffer to the apical (A) side.[1] c. Incubate and collect samples as described for the A-B direction.[1]
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[1]
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[1]
-
Troubleshooting and Considerations
-
Low Recovery: PROTACs can exhibit non-specific binding to plasticware. Using low-binding plates or adding a small percentage of BSA to the transport buffer can sometimes improve recovery in Caco-2 assays.[6]
-
PAMPA vs. Caco-2: PAMPA is a measure of passive permeability only and is useful for high-throughput screening.[2] The Caco-2 assay is lower throughput but provides more biologically relevant information, including the potential for active transport and efflux.[7] For PROTACs, which can be substrates for efflux transporters, the Caco-2 assay is particularly valuable.[1]
-
"Hook Effect": Be aware of the "hook effect," where at high concentrations, the degradation efficacy of a PROTAC can decrease.[3] While not a direct measure of permeability, understanding the intracellular concentration is key to interpreting degradation data, and poor permeability can complicate this.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Permeability Assay - Profacgen [profacgen.com]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ternary Complex Formation with Thalidomide-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. This application note provides detailed protocols and theoretical background for several key biophysical and cellular techniques to measure the formation and stability of ternary complexes induced by thalidomide-based PROTACs, such as those utilizing a Thalidomide-PEG4-Propargyl moiety to recruit the Cereblon (CRBN) E3 ligase.
The formation of a productive ternary complex is a crucial step that precedes the ubiquitination and subsequent degradation of the target protein.[1][2] The stability of this complex is often quantified by measuring the binding affinities of the PROTAC to its individual protein partners and to the pre-formed binary complex, which allows for the determination of a cooperativity factor (α).[3][4] A cooperativity value greater than 1 indicates that the binding of one protein partner enhances the affinity for the other, leading to a more stable ternary complex.[3][4]
This document outlines detailed methodologies for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and AlphaLISA assays. Each section includes a step-by-step protocol, a summary of representative quantitative data, and a visual workflow diagram to aid in experimental design and execution.
Mechanism of Action: PROTAC-Induced Ternary Complex Formation
A PROTAC molecule consists of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), and the other binds to an E3 ligase. By simultaneously binding both proteins, the PROTAC acts as a molecular bridge, inducing their proximity and facilitating the formation of a POI-PROTAC-E3 ligase ternary complex.[5] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[5]
Caption: General mechanism of PROTAC-induced protein degradation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity of molecular interactions.[6] It is a powerful tool for characterizing both the binary and ternary complex formation of PROTACs.[7][8]
Experimental Protocol: SPR for Ternary Complex Analysis
This protocol describes the immobilization of the E3 ligase (CRBN) and the subsequent analysis of binary and ternary complex formation.
Materials:
-
Purified, biotinylated CRBN-DDB1 complex
-
Purified target protein (POI)
-
This compound PROTAC
-
SPR instrument (e.g., Biacore™)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine pH 2.0)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the streptavidin sensor chip with running buffer.
-
Inject the biotinylated CRBN-DDB1 complex over one flow cell to achieve a target immobilization level (e.g., 100-200 RU).
-
Use a reference flow cell with no immobilized protein for background subtraction.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Prepare a dilution series of the this compound PROTAC in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the PROTAC solutions over the immobilized CRBN surface and the reference flow cell.
-
Regenerate the surface between each injection cycle if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the binary interaction.[5]
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI (e.g., 20-50 times the binary KD of POI-PROTAC) and a varying concentration of the PROTAC.[7]
-
Inject these pre-incubated solutions over the immobilized CRBN surface.
-
The increase in response units (RU) compared to the injection of the POI alone indicates the formation of the ternary complex.[6]
-
Fit the sensorgram data to a 1:1 binding model to determine the kinetic parameters for the ternary complex.[5]
-
-
Data Analysis and Cooperativity Calculation:
Quantitative Data Summary: Representative SPR Data
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) | Cooperativity (α) | Reference |
| PROTAC (MZ1) - VHL | 1.2 x 10^5 | 8.4 x 10^-3 | 70 | N/A | [8] |
| (VHL)-PROTAC (MZ1) - BRD4(BD2) | 2.1 x 10^5 | 4.2 x 10^-3 | 20 | 3.5 | [3] |
| PROTAC (ARV-771) - VHL | 1.5 x 10^5 | 1.1 x 10^-2 | 75 | N/A | [6] |
| (VHL)-PROTAC (ARV-771) - BRD4(BD2) | 3.0 x 10^5 | 3.0 x 10^-3 | 10 | 7.5 | [3] |
Note: Data presented are for well-characterized VHL-based PROTACs as representative examples due to the lack of specific published data for this compound.
Caption: SPR workflow for ternary complex analysis.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9]
Experimental Protocol: ITC for Ternary Complex Analysis
Materials:
-
High-purity POI and CRBN-DDB1 complex
-
This compound PROTAC
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Sample Preparation:
-
Dialyze both protein solutions (POI and CRBN-DDB1) extensively against the same buffer to minimize buffer mismatch effects.
-
Dissolve the PROTAC in the final dialysis buffer.
-
Degas all solutions before use.
-
-
Binary Titration (PROTAC into POI or CRBN):
-
Fill the ITC cell with the protein solution (e.g., 20 µM POI).
-
Fill the injection syringe with the PROTAC solution (e.g., 200 µM).
-
Perform a series of small injections (e.g., 2 µL) of the PROTAC into the protein solution.
-
Analyze the resulting thermogram to determine KD, n, ΔH, and ΔS for the binary interaction.
-
-
Ternary Complex Titration:
-
To measure the affinity of the PROTAC for the pre-formed binary complex, saturate one protein with the other binding partner. For example, to measure the binding of POI to the PROTAC-CRBN complex:
-
Fill the ITC cell with a solution of CRBN-DDB1 and a saturating concentration of the PROTAC (e.g., 20 µM CRBN-DDB1 + 40 µM PROTAC).
-
Fill the injection syringe with the POI solution (e.g., 200 µM).
-
-
Perform the titration as described for the binary interaction.
-
The resulting data will provide the thermodynamic parameters for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[4]
-
Quantitative Data Summary: Representative ITC Data
| Interaction | KD (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) | Reference |
| MZ1 - VCB | 59 | -9.8 | -12.5 | 2.7 | N/A | [10] |
| (VCB-MZ1) - BRD4(BD2) | 4 | -11.4 | -15.2 | 3.8 | 15 | [10] |
| AT1 - VCB | 66 | -9.7 | -11.8 | 2.1 | N/A | [4] |
| (VCB-AT1) - BRD4(BD2) | 9 | -11.0 | -14.5 | 3.5 | 7 | [4] |
Note: Data presented are for well-characterized VHL-based PROTACs as representative examples.
Caption: ITC workflow for ternary complex analysis.
NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a proximity-based cellular assay that measures protein-protein interactions in living cells.[11] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® acceptor.[12]
Experimental Protocol: NanoBRET™ for Ternary Complex Formation
Materials:
-
HEK293 cells
-
Expression vector for POI fused to NanoLuc® (donor)
-
Expression vector for CRBN fused to HaloTag® (acceptor)
-
This compound PROTAC
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors. Optimize the ratio of donor to acceptor plasmids to achieve a low BRET signal in the absence of the PROTAC.
-
-
Cell Plating:
-
After 24 hours, harvest and plate the transfected cells in the white assay plates.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Assay Reagent Addition:
-
Add the HaloTag® 618 Ligand to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Signal Detection:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[13]
-
Quantitative Data Summary: Representative NanoBRET Data
| PROTAC | Target-E3 Ligase | EC50 (nM) for Ternary Complex Formation | Max BRET Ratio (mBU) | Reference |
| dBET6 | BRD4-CRBN | ~50 | ~150 | [11] |
| ARV-771 | BRD4-VHL | ~100 | ~50 | [11] |
Note: Data presented are for well-characterized PROTACs as representative examples.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. selvita.com [selvita.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Application of Thalidomide-PEG4-Propargyl in the Development of Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG4-Propargyl is a key heterobifunctional molecule utilized in the rapidly advancing field of targeted protein degradation (TPD). It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate disease-causing proteins. This molecule incorporates the thalidomide (B1683933) moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via a flexible tetraethylene glycol (PEG4) linker to a terminal propargyl group. The propargyl group enables straightforward and efficient conjugation to a target protein ligand using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.[1][2] This modular design allows for the rapid development of PROTACs against a wide range of cancer-relevant proteins, offering a powerful strategy to target previously "undruggable" entities.
Mechanism of Action: PROTAC-mediated Protein Degradation
PROTACs synthesized using this compound operate by hijacking the cell's natural ubiquitin-proteasome system (UPS). The resulting PROTAC acts as a molecular bridge, simultaneously binding to the protein of interest (POI) and the CRBN E3 ligase. This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[1][3]
References
Application Notes and Protocols for Kinase Degradation Using Thalidomide-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.
This document provides detailed application notes and protocols for the use of Thalidomide-PEG4-Propargyl in the development of PROTACs for the targeted degradation of kinases. This compound is a versatile E3 ligase ligand-linker conjugate. It incorporates the well-characterized thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a polyethylene (B3416737) glycol (PEG) linker terminating in a propargyl group.[1][2] This terminal alkyne functionality allows for efficient and straightforward conjugation to a kinase-targeting ligand (warhead) functionalized with an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2][3]
Mechanism of Action
A PROTAC synthesized using this compound mediates the degradation of a target kinase through a catalytic mechanism. The PROTAC first forms a ternary complex with the target kinase and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the kinase, marking it for degradation by the 26S proteasome. The PROTAC is then released to target another kinase molecule.[4]
Synthesis of a Kinase-Targeting PROTAC
The synthesis of a kinase-targeting PROTAC using this compound and an azide-functionalized kinase inhibitor is typically achieved through a CuAAC reaction.
Protocol 1: PROTAC Synthesis via CuAAC
This protocol describes the general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition.
Materials:
-
This compound
-
Azide-functionalized kinase inhibitor
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized kinase inhibitor (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO4 (0.1 equivalents) in water.
-
To the reaction mixture, add the sodium ascorbate solution followed by the CuSO4 solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a chelating agent (e.g., EDTA solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data for Kinase Degradation
While specific degradation data for a kinase-targeting PROTAC synthesized with this compound is not yet prominently available in the public domain, the following table presents illustrative data for a generic kinase degrader to demonstrate how to report key parameters. Researchers should experimentally determine these values for their specific PROTAC and target kinase.
Table 1: Illustrative Degradation Potency of a Kinase-Targeting PROTAC
| Parameter | Description | Illustrative Value |
| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target kinase. | 50 nM |
| Dₘₐₓ | The maximum percentage of target kinase degradation achieved at a given concentration. | >90% |
| Cell Line | The cell line used for the degradation experiment. | e.g., MCF-7 (Breast Cancer) |
| Treatment Time | The duration of PROTAC treatment. | 24 hours |
Experimental Protocols
Protocol 2: Western Blot for Kinase Degradation Analysis
This protocol is a fundamental method to visualize and quantify the reduction in the target kinase level.
Materials:
-
Cell line expressing the target kinase
-
Kinase-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the kinase-targeting PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of RIPA buffer to each well. Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target kinase signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the functional consequence of kinase degradation, such as the inhibition of cancer cell proliferation.
Materials:
-
Cell line of interest
-
Kinase-targeting PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 90 µL of medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compounds to the wells and incubate for a relevant period (e.g., 72 hours).
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the PROTAC concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion
This compound is a valuable tool for the development of kinase-targeting PROTACs. Its terminal alkyne group allows for the straightforward synthesis of PROTACs via click chemistry, facilitating the rapid generation and evaluation of novel degraders. The protocols outlined in this document provide a framework for the synthesis, characterization, and functional assessment of these promising therapeutic agents. Careful optimization of the linker and warhead components will be crucial for developing potent and selective kinase degraders for research and therapeutic applications.
References
Application Notes and Protocols: In Vitro Ubiquitination Assay for CRBN-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A significant and well-studied class of PROTACs utilizes ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor within the Cullin-RING Ligase 4 (CRL4-CRBN) complex.[1][2] These heterobifunctional molecules act as a bridge, inducing the formation of a ternary complex between the POI and CRBN.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI, marking it for degradation by the 26S proteasome.[1][3]
The in vitro ubiquitination assay is a fundamental biochemical tool to confirm the mechanism of action of a CRBN-based PROTAC.[1] This cell-free assay directly assesses the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system. The successful ubiquitination of the POI in this assay provides strong evidence of a productive ternary complex formation and is a critical step in the preclinical validation of a novel PROTAC molecule.[1]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a test tube. The process is initiated by the PROTAC molecule, which facilitates the interaction between the target protein and the CRBN E3 ligase complex. The subsequent enzymatic cascade involves three key steps:
-
Activation (E1): The ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent process, forming a thioester bond between the C-terminus of ubiquitin and a cysteine residue on the E1 enzyme.[4]
-
Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[4]
-
Ligation (E3): The CRBN E3 ligase, brought into proximity with the POI by the PROTAC, facilitates the final transfer of ubiquitin from the E2 enzyme to one or more lysine residues on the substrate protein.[4] This process can be repeated to form a polyubiquitin (B1169507) chain, which is a strong signal for proteasomal degradation.[5]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the molecular events in CRBN-based PROTAC-mediated ubiquitination and the general workflow for the in vitro assay.
Caption: CRBN-based PROTAC signaling pathway.
Caption: In vitro ubiquitination assay workflow.
Quantitative Data Summary
The following tables provide typical concentration ranges for the components of an in vitro ubiquitination assay and key parameters for data interpretation.
Table 1: Reagent Concentrations for In Vitro Ubiquitination Assay
| Component | Stock Concentration | Final Concentration | Purpose |
| E1 Activating Enzyme (e.g., UBE1) | 5 µM | 50 - 150 nM | Activates ubiquitin in an ATP-dependent manner.[1] |
| E2 Conjugating Enzyme (e.g., UBE2D2) | 25 µM | 0.2 - 1 µM | Accepts activated ubiquitin from E1. |
| E3 Ligase Complex (CRL4-CRBN) | 10 µM | 100 - 500 nM | Facilitates ubiquitin transfer to the POI.[1] |
| Ubiquitin (Human, recombinant) | 1 mg/mL (~117 µM) | 5 - 10 µM | The protein tag for degradation.[1] |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM | The target protein for ubiquitination.[1] |
| ATP Solution | 100 mM | 2 - 5 mM | Provides energy for the E1 activation step.[1] |
| CRBN-based PROTAC | 10 mM (in DMSO) | 0.1 - 10 µM | Induces proximity between CRBN and the POI.[1] |
| 10X Ubiquitination Buffer | 10X | 1X | Maintains optimal pH and ionic strength for the reaction. |
Table 2: Key Parameters for Data Interpretation
| Parameter | Description |
| Ub50 | The concentration of PROTAC that results in 50% ubiquitination of the target protein.[3] |
| Ubmax | The maximum percentage of target protein ubiquitination achieved.[3] |
| Hook Effect | A phenomenon where at very high concentrations of a PROTAC, the formation of non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) can reduce the efficiency of ternary complex formation and subsequent ubiquitination.[3] |
Experimental Protocol
This protocol outlines the steps for assessing the ability of a CRBN-based PROTAC to induce the ubiquitination of a target protein in a reconstituted cell-free system.
Materials and Reagents
-
Recombinant Human E1 Activating Enzyme (e.g., UBE1)
-
Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant Human CRL4-CRBN E3 Ligase Complex
-
Recombinant Human Ubiquitin
-
Purified recombinant Protein of Interest (POI)
-
CRBN-based PROTAC of interest
-
ATP solution (100 mM)
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 50 mM MgCl₂, 10 mM DTT)[1]
-
DMSO
-
SDS-PAGE sample buffer (e.g., 4X Laemmli buffer)
-
Primary antibodies (e.g., anti-POI, anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure
-
Reagent Preparation:
-
Thaw all enzymes (E1, E2, E3), proteins (POI, Ubiquitin), and ATP on ice.[1]
-
Briefly centrifuge the vials to collect the contents at the bottom.
-
Prepare a 1X ubiquitination buffer from the 10X stock with nuclease-free water.
-
Prepare serial dilutions of the PROTAC in DMSO. Ensure the final DMSO concentration in all reactions is constant and low (e.g., <1%).[1]
-
-
Reaction Setup:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical final reaction volume is 20-25 µL.[3]
-
Add the components in the following order:
-
Nuclease-free water (to final volume)
-
10X Ubiquitination Buffer
-
ATP
-
Ubiquitin
-
E1 Enzyme
-
E2 Enzyme
-
CRL4-CRBN E3 Ligase Complex
-
Protein of Interest (POI)
-
PROTAC or DMSO (vehicle control)
-
-
Gently mix the components by pipetting.
-
-
Controls:
-
Negative Control (No PROTAC): Replace the PROTAC with an equivalent volume of DMSO. This control assesses any basal, PROTAC-independent ubiquitination.[3]
-
Component Controls: Set up reactions omitting E1, E2, or the E3 ligase to ensure that the observed ubiquitination is dependent on the complete enzymatic cascade.[3]
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours in a thermomixer or water bath.[6] The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination:
-
Stop the reactions by adding an appropriate volume of SDS-PAGE sample buffer (e.g., add 8.3 µL of 4X Laemmli buffer to a 25 µL reaction).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
-
Detection of Ubiquitination by Western Blot:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI or ubiquitin overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with wash buffer.
-
Add a chemiluminescent substrate (ECL) and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Data Analysis and Interpretation
-
Successful ubiquitination will appear as a ladder of higher molecular weight bands above the band corresponding to the unmodified POI.[6] The intensity of this ladder should increase with increasing concentrations of the PROTAC.
-
The negative control (DMSO) should show minimal to no ubiquitination of the POI.
-
The component control reactions should not show any ubiquitination, confirming the dependency on the E1, E2, and E3 enzymes.
-
If a "hook effect" is observed, it will manifest as a decrease in ubiquitination at the highest concentrations of the PROTAC.[3]
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No ubiquitination signal in any lane | Inactive enzyme (E1, E2, or E3) or degraded ATP. | Test each enzyme individually. Use freshly prepared ATP. Ensure proper storage of all reagents at -80°C.[1] |
| Weak ubiquitination signal | Suboptimal reaction conditions or low PROTAC potency. | Optimize incubation time and temperature. Test a wider and higher range of PROTAC concentrations.[1] |
| High background ubiquitination in the "No PROTAC" lane | PROTAC-independent (basal) ubiquitination of the POI. | This can occur if the POI is a weak endogenous substrate of CRBN. This represents a baseline for comparison. |
| No "hook effect" observed | The tested PROTAC concentrations are not high enough. | Test a wider range of PROTAC concentrations to observe the bell-shaped curve.[3] |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of CRBN-based PROTACs. The detailed protocol and guidelines provided in these application notes offer a comprehensive framework for researchers to effectively assess the mechanism of action of novel PROTAC molecules, thereby accelerating the discovery and development of new targeted protein degraders.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of Intracellular PROTAC Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two key ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3][4]
Unlike traditional inhibitors that simply block a protein's function, PROTACs physically remove the target protein. This catalytic mechanism means a single PROTAC molecule can degrade multiple target proteins, allowing for potent effects at low concentrations.[3][5] To fully understand the pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimize the therapeutic potential of these molecules, it is crucial to accurately measure their concentration inside the cell.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering the high sensitivity and selectivity required to quantify PROTACs within complex cellular matrices.
This application note provides a detailed protocol for the extraction and quantification of intracellular PROTACs using LC-MS/MS.
Principle of the Method
This method employs reversed-phase liquid chromatography to separate the PROTAC of interest from endogenous cellular components. The sample is then introduced into a tandem mass spectrometer via electrospray ionization (ESI). Quantification is achieved using the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (matching the PROTAC's mass-to-charge ratio, m/z) is selected and fragmented, and a resulting specific product ion is monitored. This precursor-to-product ion transition provides a high degree of specificity and allows for accurate quantification, even at very low concentrations.
Experimental Protocols
3.1. Materials and Reagents
-
Cell Culture: Appropriate cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, phosphate-buffered saline (PBS), cell scrapers, and cell counting apparatus (e.g., hemocytometer).
-
PROTAC Treatment: PROTAC stock solution (e.g., 10 mM in DMSO), and the corresponding vehicle (DMSO).
-
Intracellular Extraction: Ice-cold PBS, LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water. Formic acid (FA). Internal Standard (IS) stock solution (a structurally similar compound or a stable isotope-labeled version of the analyte).
-
Equipment: Cell culture incubator, biological safety cabinet, centrifuge, vortex mixer, sonicator (optional), analytical balance, pH meter, and an LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole mass spectrometer).
3.2. Cell Culture and PROTAC Treatment
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that ensures they are in the exponential growth phase (e.g., ~70-80% confluency) at the time of harvesting. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
PROTAC Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 4, 8, or 24 hours).
3.3. Intracellular Extraction of PROTACs
This protocol utilizes a simple protein precipitation method, which is effective for many PROTACs.[7][8]
-
Cell Harvesting and Washing: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular PROTAC.
-
Cell Counting: For one well per condition, trypsinize and count the cells to determine the average cell number per well. This is crucial for normalizing the final concentration.
-
Cell Lysis and Extraction:
-
To the remaining washed wells, add 200 µL of ice-cold extraction solvent. A common solvent is acetonitrile/methanol/water (40:40:20, v/v/v) containing the internal standard at a fixed concentration (e.g., 100 ng/mL).[8]
-
Use a cell scraper to detach the cells and ensure they are fully suspended in the extraction solvent.
-
Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation: Vortex the lysate vigorously for 1 minute.[8] Incubate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.[8]
-
Sample Collection: Carefully transfer the supernatant, which contains the PROTAC and IS, to a new tube or an LC vial for analysis.
3.4. LC-MS/MS Analysis
Note: The following parameters are illustrative and should be optimized for the specific PROTAC and LC-MS/MS system.
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B).
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[8]
-
Autosampler Temperature: 4°C.[7]
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Temperature: 550-600°C.[7]
-
MRM Mode: Use optimized precursor/product ion transitions, declustering potentials, and collision energies for both the PROTAC and the Internal Standard.[7] Optimization is typically performed by infusing a standard solution of the analyte.
-
3.5. Standard Curve Preparation and Quantification
-
Prepare Calibration Standards: Create a serial dilution of the PROTAC stock solution in the same extraction solvent used for the samples. The concentration range should bracket the expected intracellular concentrations (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Data Analysis: Plot the peak area ratio (PROTAC peak area / IS peak area) against the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²) to generate a standard curve.
-
Calculate Intracellular Concentration: Use the regression equation to determine the concentration in the cell extracts (in ng/mL). To express this as an amount per cell (e.g., fmol/cell), use the following formula:
Concentration (ng/mL) x Extract Volume (mL) / (Molecular Weight ( g/mol ) x Cell Count) = Moles per cell
Data Presentation
Quantitative data should be organized into clear tables for comparison.
Table 1: Example Optimized MRM Transitions for a Hypothetical PROTAC (PROTAC-X) and Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| PROTAC-X | 850.4 | 482.2 | 140 | 50 |
| Internal Standard | 856.4 | 488.2 | 140 | 50 |
Table 2: Example Intracellular Concentration of PROTAC-X after 4-hour Treatment.
| Treatment Concentration (nM) | Intracellular Concentration (ng/mL in extract) | Amount per Cell (fmol/10⁶ cells) |
|---|---|---|
| 10 | 5.8 | 6.8 |
| 100 | 55.2 | 64.9 |
| 1000 | 498.6 | 586.6 |
Visualizations
Diagrams help to clarify complex processes and workflows.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-PEG4-Propargyl Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving the solubility of Thalidomide-PEG4-Propargyl based Proteolysis Targeting Chimeras (PROTACs). Poor aqueous solubility is a common challenge with these large and complex molecules, impacting their utility in biological assays and their therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based PROTACs have poor aqueous solubility?
A1: The low solubility of these PROTACs is typically due to a combination of factors inherent to their structure. PROTACs are large molecules, often with a high molecular weight and significant lipophilicity, which places them in the "beyond Rule of Five" (bRo5) chemical space.[1] The thalidomide (B1683933) ligand itself has low aqueous solubility.[2] While the PEG4 linker is incorporated to enhance hydrophilicity, the overall solubility is also influenced by the lipophilicity of the target-binding "warhead" and the potential for the molecule to form a stable, less soluble crystalline structure.[3]
Q2: How does the PEG4 linker specifically impact the solubility of the PROTAC?
A2: The polyethylene (B3416737) glycol (PEG) linker is a key component for improving the physicochemical properties of a PROTAC.[4] The four ethylene (B1197577) glycol units in a PEG4 linker increase the hydrophilicity of the molecule, which can lead to improved aqueous solubility.[4] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, enhancing the interaction of the PROTAC with water molecules.[5] However, the solubilizing effect of the PEG4 linker must be sufficient to counteract the hydrophobicity of the rest of the molecule.
Q3: What is the difference between thermodynamic and kinetic solubility, and which is more relevant for my experiments?
A3:
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a measure of the intrinsic solubility of the most stable crystalline form of the compound.
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. This often results in a supersaturated solution that may precipitate over time.[1]
For most in vitro biological assays, kinetic solubility is more relevant as it mimics the experimental conditions where a compound is introduced from a DMSO stock into an aqueous medium.[1]
Q4: Can changing the linker length from PEG4 to a longer or shorter PEG chain improve solubility?
A4: Yes, modifying the PEG linker length can significantly impact solubility. Generally, increasing the number of PEG units enhances aqueous solubility.[3] However, there is a trade-off, as longer PEG chains can sometimes negatively affect cell permeability.[5] The optimal PEG linker length for balancing solubility and biological activity is often determined empirically for each specific PROTAC system.[3]
Q5: What are the main strategies to improve the solubility of my this compound based PROTAC?
A5: There are two primary approaches to enhance solubility:
-
Chemical Modification: This involves altering the structure of the PROTAC, such as by extending the PEG linker, or introducing polar functional groups into the warhead or linker.[6]
-
Formulation Strategies: This approach focuses on improving the dissolution and stability of the existing PROTAC molecule in solution by using techniques like co-solvents, amorphous solid dispersions (ASDs), or lipid-based formulations.[7][8]
Troubleshooting Guide
This guide addresses common experimental issues related to the poor solubility of this compound based PROTACs.
Problem 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.
-
Possible Cause: The final concentration of your PROTAC exceeds its kinetic solubility in the assay buffer. The small amount of DMSO from the stock solution is insufficient to keep it dissolved.
-
Solutions:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to find the upper concentration limit for your PROTAC in the specific assay buffer.
-
Lower the Assay Concentration: If possible, adjust your experimental concentration to be below the measured kinetic solubility limit.
-
Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can trigger precipitation.
-
Use Co-solvents: For in vitro assays, consider using a small percentage of a co-solvent like PEG300 or Tween-80 in your final solution, but be sure to validate that the co-solvent does not interfere with your assay.
-
Problem 2: I am observing inconsistent and irreproducible results in my cell-based assays.
-
Possible Cause: Poor solubility is leading to variable amounts of the PROTAC being available to the cells in different experiments. The compound may be precipitating in the cell culture medium.
-
Solutions:
-
Visually Inspect for Precipitation: Before and during your experiment, carefully inspect the wells of your cell culture plates for any signs of compound precipitation.
-
Formulation with Excipients: Consider formulating your PROTAC with solubilizing agents like hydroxypropyl-β-cyclodextrin, which can improve the solubility and stability of thalidomide-based compounds.[9]
-
Prepare an Amorphous Solid Dispersion (ASD): For more persistent solubility issues, creating an ASD can significantly enhance the dissolution rate and maintain a supersaturated state of your PROTAC in solution.[7][10] This involves dispersing the PROTAC in a polymer matrix.
-
Problem 3: My PROTAC has poor oral bioavailability in animal studies, likely due to low solubility.
-
Possible Cause: The PROTAC is not dissolving sufficiently in the gastrointestinal tract to be absorbed into the bloodstream.
-
Solutions:
-
Amorphous Solid Dispersions (ASDs): This is a common and effective strategy to improve the oral bioavailability of poorly soluble drugs by enhancing their dissolution rate.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to encapsulate the PROTAC in a lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids, thereby improving solubility and absorption.
-
Particle Size Reduction: Milling the PROTAC to reduce its particle size can increase the surface area available for dissolution.
-
Quantitative Data Summary
While specific solubility data for a broad range of this compound based PROTACs is not extensively published, the following tables provide representative data to illustrate the impact of chemical modification and formulation strategies on PROTAC solubility.
Table 1: Illustrative Impact of PEG Linker Length on Aqueous Solubility of a Thalidomide-Based PROTAC
| Linker Composition | Aqueous Solubility (µg/mL) | Fold Improvement (vs. Alkyl) |
| 8-atom Alkyl Chain | < 1 | - |
| PEG2 | ~5 | > 5x |
| PEG4 | ~15 | > 15x |
| PEG8 | ~50 | > 50x |
Note: This data is illustrative and compiled from general trends observed in PROTAC development. Actual solubility values will vary depending on the specific warhead.[3]
Table 2: Representative Improvement in PROTAC Solubility with Formulation Strategies
| PROTAC Formulation | Solubility/Dissolution Enhancement | Polymer/Excipient Example | Reference |
| Amorphous Solid Dispersion (ASD) | Up to 2-fold increase in drug supersaturation compared to the pure amorphous compound. | Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) | [7] |
| Complexation | Significant improvement in aqueous solubility and stability. | Hydroxypropyl-β-cyclodextrin | [9] |
| Co-solvent Formulation | Can achieve clear solutions at concentrations ≥ 2.5 mg/mL. | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | [1] |
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol outlines a high-throughput method to determine the kinetic solubility of a PROTAC in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound based PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a clear 96-well assay plate.
-
Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be 1%.
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength of approximately 620 nm.
-
Data Analysis: Plot the turbidity reading against the PROTAC concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a laboratory-scale method for preparing an ASD to enhance PROTAC solubility.
-
Selection of Polymer and Drug Loading: Choose a suitable polymer (e.g., HPMCAS, Soluplus®, or PVP) and determine the desired drug loading (e.g., 10% or 20% w/w).
-
Dissolution: Dissolve both the this compound based PROTAC and the selected polymer in a suitable volatile organic solvent (e.g., methanol, acetone, or a mixture). Ensure both components are completely dissolved.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Characterization (Optional but Recommended): Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
Mandatory Visualizations
Caption: Key factors influencing the aqueous solubility of PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. explorationpub.com [explorationpub.com]
- 9. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with Thalidomide-PEG4-Propargyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-PEG4-Propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click chemistry reaction being used with this compound?
A1: The reaction is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] In this reaction, the terminal alkyne (propargyl group) on your this compound molecule specifically and efficiently reacts with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][4] This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions.[1]
Q2: My click reaction with this compound is showing low to no yield. What are the most common reasons for this?
A2: Several factors can contribute to a failed or low-yielding reaction. The most common culprits include:
-
Inactive Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[2][5]
-
Suboptimal Reagents: Degradation of the azide (B81097) partner, the sodium ascorbate (B8700270) reducing agent, or the this compound itself can be a cause.
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent system.
-
Presence of Inhibitors: Certain compounds or buffers (e.g., Tris) can chelate the copper catalyst, rendering it inactive.
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can physically block the reaction from occurring efficiently.
Q3: I am observing unexpected side products. What could be causing them?
A3: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which can occur if the concentration of the Cu(I) catalyst is not adequately maintained and in the presence of oxygen. Using a slight excess of a reducing agent like sodium ascorbate can help prevent this.[1]
Q4: Is the thalidomide (B1683933) moiety stable under typical click chemistry conditions?
A4: Thalidomide is generally stable under the mild conditions of CuAAC reactions. However, it is susceptible to hydrolysis, particularly at the glutarimide (B196013) ring, under strongly acidic or basic conditions. It's important to maintain a pH between 4 and 12, with an optimal range often being neutral to slightly basic.[1]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inactive Copper Catalyst | • Use a freshly prepared solution of sodium ascorbate to ensure the reduction of Cu(II) to Cu(I).[2][6] • Degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reducing agent. • Consider using a Cu(I) stabilizing ligand, such as THPTA or TBTA, to protect the catalyst from oxidation.[2][3] |
| Reagent Degradation | • Use fresh, high-purity reagents. Store this compound and the azide partner at the recommended temperature, protected from light and moisture. • Prepare the sodium ascorbate solution immediately before use. |
| Poor Solubility | • Ensure all reactants are fully dissolved. Co-solvents like DMSO or DMF are often used with aqueous buffers to aid solubility. • Gently warm the reaction mixture if solubility is a concern, but monitor for potential degradation of reactants. |
| Catalyst Inhibition | • Avoid using buffers that can chelate copper, such as Tris. Phosphate-buffered saline (PBS) or HEPES are generally compatible.[6] • Purify your starting materials to remove any potential chelating impurities. |
| Steric Hindrance | • Increase the reaction temperature (e.g., to 40-50 °C) to provide more energy to overcome the steric barrier. • Extend the reaction time. |
Problem 2: Observation of Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Recommended Solution(s) |
| Insufficient Reducing Agent | • Increase the equivalents of sodium ascorbate (e.g., from 5 to 10 equivalents relative to the copper catalyst). |
| Presence of Oxygen | • Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction. |
| Inadequate Ligand Protection | • Ensure the use of a suitable copper-stabilizing ligand, especially in aqueous or protic solvents. |
Quantitative Data Summary
Table 1: Comparison of Typical Reaction Conditions and Expected Yields
| Parameter | Condition A (Standard) | Condition B (Optimized for Bioconjugation) | Condition C (For Sterically Hindered Substrates) |
| This compound (eq.) | 1.0 | 1.0 | 1.0 |
| Azide Partner (eq.) | 1.1 - 1.5 | 2.0 - 5.0 | 1.5 - 2.0 |
| Copper Source | CuSO₄ (0.05 - 0.1 eq.) | CuSO₄ (0.1 - 0.2 eq.) | CuI (0.05 eq.) |
| Reducing Agent | Sodium Ascorbate (0.2 - 0.5 eq.) | Sodium Ascorbate (0.5 - 1.0 eq.) | Sodium Ascorbate (0.2 eq.) |
| Ligand | None / TBTA (0.1 eq.) | THPTA (0.5 - 1.0 eq.) | TBTA or other specialized ligand (0.1 eq.) |
| Solvent | t-BuOH/H₂O (1:1) or DMF | PBS/DMSO (e.g., 4:1) | DMF or Dioxane |
| Temperature | Room Temperature | Room Temperature or 37°C | 40 - 60°C |
| Reaction Time | 4 - 24 hours | 1 - 12 hours | 12 - 48 hours |
| Expected Yield | > 85% | > 90% | 60 - 85% |
Yields are approximate and can vary significantly based on the specific azide partner and reaction scale.
Key Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents (e.g., DMSO, PBS pH 7.4)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Azide partner: 20 mM in DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the this compound stock solution (1 µmol, 1.0 eq.).
-
Add 100 µL of the azide partner stock solution (2 µmol, 2.0 eq.).
-
Add 700 µL of PBS buffer.
-
-
Catalyst Premix:
-
In a separate tube, mix 10 µL of the CuSO₄ stock solution (0.2 µmol, 0.2 eq.) with 20 µL of the THPTA stock solution (2 µmol, 2.0 eq.). Let it stand for 2 minutes.
-
-
Degassing:
-
Degas the main reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.
-
-
Reaction Initiation:
-
Add the catalyst premix to the reaction tube.
-
Add 20 µL of the freshly prepared sodium ascorbate solution (2 µmol, 2.0 eq.) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as HPLC or precipitation.
-
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile phase (e.g., Dichloromethane/Methanol, 9:1 v/v)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the developing chamber with the mobile phase.
-
On the TLC plate, spot the starting material (this compound), the azide partner, and the reaction mixture at different time points.[7]
-
Place the TLC plate in the chamber and allow the solvent to run up the plate.[7]
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The formation of a new, less polar spot (the triazole product) and the disappearance of the starting materials indicate reaction progress.
-
If necessary, stain the plate to visualize non-UV active spots.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Materials:
-
LC-MS system with a C18 column
-
Mobile phases (e.g., A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid)
Procedure:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent.
-
Inject the sample into the LC-MS system.
-
Run a gradient elution method (e.g., 5-95% B over 10 minutes).
-
Monitor the chromatogram for the appearance of the product peak at its expected retention time.
-
Confirm the identity of the product by its mass-to-charge ratio (m/z) in the mass spectrum.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the CuAAC reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Thalidomide Signaling Pathway
Caption: Simplified signaling pathway of Thalidomide's mechanism of action.[8][9][10]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). It provides troubleshooting guidance and answers to frequently asked questions to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The main off-target effects of thalidomide-based PROTACs arise from the inherent activity of the thalidomide (B1683933) moiety, which acts as a "molecular glue."[1] When bound to its primary target, the E3 ligase Cereblon (CRBN), the thalidomide component can recruit proteins other than the intended target of interest (POI).[1][2] These unintentionally degraded proteins are known as "neosubstrates."[1][2] The degradation of these neosubstrates is responsible for both the therapeutic effects of immunomodulatory imide drugs (IMiDs) and their adverse effects.
Well-documented neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[1] Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is linked to the therapeutic effects of lenalidomide (B1683929) in certain myelodysplastic syndromes.[1]
-
SALL4: This transcription factor is a critical mediator of the teratogenic (birth defect-causing) effects of thalidomide.[1][3]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1][4]
These off-target degradation events can lead to unintended biological consequences, including cytotoxicity and altered cell signaling, which can complicate the interpretation of experimental results.[1]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to reduce the off-target degradation of neosubstrates. These strategies primarily focus on modifying the thalidomide moiety and the linker that connects it to the target-binding ligand.
-
Modification of the Thalidomide Moiety:
-
Linker Attachment Point: Studies have shown that attaching the linker to the C5 position of the phthalimide (B116566) ring can reduce the degradation of neosubstrates.[4][]
-
Masking Hydrogen-Bond Donors: Masking the hydrogen-bond donors immediately adjacent to the phthalimide ring is another strategy to minimize off-target effects.[4]
-
Methoxy (B1213986) Substitutions: Introducing a methoxy group at specific positions on the benzene (B151609) ring of some thalidomide analogs has been shown to block the degradation of neosubstrates while maintaining CRBN binding.[]
-
-
Linker Optimization: The composition and length of the linker can influence the stability and conformation of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[1][6] Optimizing the linker's length and rigidity can favor the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.[1]
Below is a diagram illustrating these rational design principles.
Troubleshooting Guide
Problem 1: My global proteomics data shows degradation of proteins other than my target of interest.
-
Possible Cause: These unexpectedly degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[1]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[1]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help differentiate direct from indirect effects and determine if off-target degradation occurs at therapeutically relevant concentrations.
-
Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[1]
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2.[1]
-
Problem 2: My PROTAC shows potent degradation of my target protein but also significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic to the cells) or off-target toxicity (degradation of essential proteins).[1]
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[1]
-
Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
-
Structure-Activity Relationship (SAR) studies: Synthesize and test a series of PROTAC analogs with modifications aimed at reducing off-target effects (see FAQ Q2). Correlate the reduction in off-target degradation with a decrease in cellular toxicity.[1]
-
Off-Target Mechanism: Neosubstrate Degradation
The off-target effect occurs when the thalidomide-PROTAC-CRBN complex recruits a neosubstrate instead of, or in addition to, the intended POI. This leads to the unintended ubiquitination and degradation of the neosubstrate, which can result in unforeseen biological consequences.
Data Presentation
Table 1: Known Neosubstrates of Thalidomide-Based PROTACs and Their Functions
| Neosubstrate | Gene Name | Primary Function | Consequence of Degradation |
| Ikaros | IKZF1 | Lymphocyte development | Immunomodulation |
| Aiolos | IKZF3 | B-cell and plasma-cell development | Immunomodulation, anti-myeloma activity |
| Casein Kinase 1α | CSNK1A1 | Wnt signaling, circadian rhythm | Therapeutic effect in MDS with del(5q) |
| Sal-like protein 4 | SALL4 | Embryonic development, stem cell pluripotency | Teratogenicity (birth defects) |
| Zinc Finger Proteins | e.g., ZFP91 | Various, including immune regulation | Potential for diverse off-target effects |
Table 2: Comparison of Techniques for Off-Target Analysis
| Technique | Information Provided | Throughput | Primary Use |
| Global Proteomics (MS) | Unbiased identification of all degraded proteins | Low | Discovery of novel off-targets |
| Western Blotting | Confirmation and semi-quantification of specific protein degradation | Medium | Validation of proteomics hits |
| Targeted Proteomics (SRM) | Highly sensitive and specific quantification of a predefined list of proteins | Medium-High | Validation and precise quantification of off-targets |
| Cellular Viability Assays (e.g., MTS) | Measurement of cytotoxicity | High | Assessing off-target toxicity |
| CETSA | Confirmation of target engagement in cells | Medium | Differentiating direct vs. indirect effects |
| Biophysical Assays (SPR, ITC, BLI) | Binding affinity, kinetics, and thermodynamics of ternary complex formation | Low-High | Mechanistic understanding of on- and off-target interactions |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of PROTAC-Treated Cells
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Objective: To identify all proteins that are degraded upon treatment with a thalidomide-based PROTAC.
-
Materials:
-
Cell line of interest
-
Active PROTAC and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin for protein digestion
-
LC-MS/MS instrument
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the active PROTAC at a relevant concentration (e.g., 1 µM) and a vehicle control for a specified time (e.g., 6 hours to identify direct targets). [7] 2. Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and digest the proteins into peptides using trypsin. [8] 3. LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). [8] 4. Data Analysis: Identify and quantify peptides and proteins using specialized software. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples. [8] Protocol 2: Western Blotting for Validation of Off-Target Degradation
-
This protocol is for validating the degradation of specific proteins identified from global proteomics.
-
Objective: To confirm the degradation of a specific potential off-target protein.
-
Materials:
-
Cell line of interest
-
Active PROTAC, negative control PROTAC, and vehicle control
-
6-well plates
-
RIPA buffer
-
Primary antibody against the potential off-target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the active PROTAC and the negative control. Include a vehicle-only (DMSO) control. A typical concentration range is 1 nM to 10 µM. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours). [9] 2. Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. [9] 3. Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
-
Protocol 3: Cellular Viability (MTS) Assay
This assay evaluates the cytotoxic effects of the PROTAC and its negative control. [9]
-
Objective: To determine if the PROTAC induces cell death and if this is dependent on its intended mechanism.
-
Materials:
-
Cells of interest
-
96-well clear plates
-
Active PROTAC and negative control compound
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight. [9] 2. Compound Treatment: Treat the cells with a serial dilution of the active PROTAC and negative control. Include a vehicle control. [9] 3. Incubation: Incubate the cells for a specified period (e.g., 72 hours). [9] 4. MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. [9] 5. Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. [9] 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 6. explorationpub.com [explorationpub.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Strategies to increase the cellular uptake of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the cellular uptake of Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is cellular uptake a significant hurdle for most PROTACs?
PROTACs are inherently large molecules, often with molecular weights (MW) exceeding 800 Da, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] This high MW, combined with a large polar surface area (PSA) and multiple hydrogen bond donors, contributes significantly to poor passive diffusion across the lipid bilayer of the cell membrane.[3][4] These physicochemical properties can impede administration, reduce absorption, and ultimately lead to suboptimal therapeutic outcomes.[2][5]
Q2: What are the main strategic approaches to improve the cellular permeability of PROTACs?
Strategies can be broadly categorized into three main groups:
-
Physicochemical Modifications: This involves altering the chemical structure of the PROTAC itself to be more "drug-like." Key tactics include optimizing the linker, selecting smaller E3 ligase ligands, and introducing intramolecular hydrogen bonds to shield polar groups and reduce the molecule's effective size.[6][7]
-
Formulation and Delivery Systems: This approach encapsulates the PROTAC in a carrier to facilitate its entry into the cell. Common systems include polymeric nanoparticles, lipid-based nanoparticles (LNPs), liposomes, and amorphous solid dispersions (ASDs).[2][8][9] These carriers can protect the PROTAC from degradation, improve solubility, and enhance cellular uptake.[2]
-
Active Transport and Conjugation: This strategy involves attaching the PROTAC to a moiety that is actively transported into the cell. Examples include conjugation to cell-penetrating peptides (CPPs), or ligands for cell surface receptors like folate receptor α (FOLR1), which mediate cellular entry.[1][7][10]
Q3: How critical is the linker design for improving cellular permeability?
The linker is a crucial and highly flexible component for optimizing PROTAC properties.[6] Its design significantly impacts cellular permeability:
-
Composition: Replacing polar motifs like amides with esters can reduce the number of hydrogen bond donors and improve membrane permeability.[1][5] Conversely, incorporating basic nitrogen-containing groups (e.g., piperazine) can sometimes improve solubility without sacrificing permeability.[3][11]
-
Rigidity and Conformation: Rigidifying the linker with cyclic structures (e.g., piperidine (B6355638), phenyl rings) can pre-organize the PROTAC into a conformation that is more favorable for cell entry.[1][6] Flexible linkers like PEG are more likely to adopt folded conformations that can decrease the 3D polar surface area, which correlates with higher cell membrane permeability.[1]
-
Intramolecular Hydrogen Bonds: Designing linkers that facilitate the formation of intramolecular hydrogen bonds can effectively "mask" polar surfaces and reduce the molecule's overall polarity, making it more compact and aiding its passage across the cell membrane.[6]
Q4: Which standard in vitro assays are recommended for evaluating PROTAC permeability?
Two primary assays are widely used in the early stages of drug discovery to assess permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that models passive, transcellular diffusion across an artificial lipid membrane.[1][12] It is useful for initial screening but does not account for active transport or cellular efflux mechanisms.[3][12]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12] It provides more comprehensive data by modeling passive diffusion, paracellular movement, and active transport mechanisms, including the effects of efflux pumps like P-glycoprotein (Pgp).[1][11]
Section 2: Troubleshooting Guide
Problem: My PROTAC shows potent binary binding affinities but low degradation activity in cells.
-
Possible Cause: This classic issue often points to poor cellular uptake or rapid efflux. The PROTAC may be unable to reach a sufficient intracellular concentration to facilitate the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).[11][13]
-
Troubleshooting Steps & Solutions:
-
Quantify Intracellular Accumulation: Use a target engagement assay like NanoBRET to measure the intracellular concentration and confirm the PROTAC is reaching its target inside the cell.[13][14] A low signal despite high extracellular concentration is a strong indicator of poor uptake.
-
Assess Permeability: Perform a Caco-2 permeability assay. This will not only measure the apparent permeability (Papp) but can also reveal if the PROTAC is a substrate for efflux pumps (indicated by a higher Papp value in the basolateral-to-apical direction than the apical-to-basolateral direction).[1]
-
Re-evaluate Physicochemical Properties: If permeability is confirmed to be low, revisit the PROTAC design. Consider linker modifications, such as replacing amide bonds or incorporating cyclic elements to improve permeability.[6][15]
-
Explore Formulation: If structural modifications are not feasible or effective, consider using a delivery vehicle like a lipid nanoparticle (LNP) or polymeric micelle to enhance cellular delivery for in vitro and in vivo studies.[2][9]
-
Problem: The PROTAC has good permeability in PAMPA but is inactive in cell-based assays.
-
Possible Cause: The discrepancy suggests that a biological process not captured by the artificial PAMPA membrane is limiting the PROTAC's efficacy. The most likely cause is that the PROTAC is a substrate for active efflux pumps expressed on the cell surface.[3]
-
Troubleshooting Steps & Solutions:
-
Conduct a Caco-2 Assay: This is the critical next step. The Caco-2 model expresses various transporters and can confirm if active efflux is occurring.[11]
-
Use Efflux Pump Inhibitors: As a diagnostic experiment, co-administer the PROTAC with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) in your cell-based assay. A restoration of degradation activity in the presence of an inhibitor strongly implicates that specific pump.
-
Modify PROTAC Structure: If efflux is confirmed, modify the PROTAC structure to reduce its recognition by efflux transporters. This can be a challenging optimization process involving subtle changes to lipophilicity and hydrogen bonding patterns.
-
Section 3: Data Presentation
Table 1: Summary of Physicochemical Modification Strategies to Enhance PROTAC Uptake
| Modification Strategy | Example | Observed Effect | Typical Quantitative Change |
| Linker Rigidification | Replacing a flexible PEG linker with a 1,4-disubstituted phenyl ring.[6] | Improves conformational stability and permeability. | 1.5 to 5-fold increase in Papp value. |
| Reduce H-Bond Donors | Substituting an amide bond in the linker with an ester.[1][5] | Decreases polarity and improves passive diffusion. | 2 to 10-fold increase in permeability. |
| Introduce Basic Amines | Incorporating a piperazine (B1678402) or piperidine motif into the linker.[1][3] | Can improve aqueous solubility and permeability. | Variable; may improve solubility with neutral or modest permeability gains. |
| Intramolecular H-Bonds | Designing structures that form internal hydrogen bonds.[6] | "Chameleon-like" effect, shielding polar groups. | Can significantly increase permeability; effect is highly structure-dependent. |
| Choose Smaller E3 Ligand | Using a CRBN ligand instead of a larger VHL ligand.[6] | Reduces overall molecular weight and PSA. | Can lead to more "drug-like" properties and better oral exposure. |
| Reversible Covalent Chemistry | Using a cyano-acrylamide warhead for the target binder.[3][13] | Can enhance intracellular accumulation and target engagement. | Significant increase in intracellular concentration.[13] |
Table 2: Comparison of PROTAC Formulation and Delivery Strategies
| Delivery System | Mechanism of Action | Advantages | Disadvantages |
| Polymeric Nanoparticles | Encapsulation of PROTACs, facilitating uptake via endocytosis.[2] | High drug-loading capacity, stability, potential for targeted delivery.[2][9] | Complex manufacturing, potential toxicity of polymers. |
| Lipid Nanoparticles (LNPs) | Encapsulation in a lipid shell that fuses with the cell membrane or is endocytosed.[1][9] | Biocompatible, clinically validated for nucleic acids, enhances solubility.[1][9] | Potential for instability, complex formulation. |
| Prodrugs | Masking polar functional groups with lipophilic moieties that are cleaved intracellularly.[1][6] | Improves permeability and can enhance oral bioavailability.[1] | Increases molecular weight, requires efficient intracellular cleavage. |
| Antibody-PROTAC Conjugates | Conjugation to an antibody that targets a specific cell surface receptor, enabling targeted delivery.[3][16] | High target specificity, reduced off-target effects.[16] | Very large size, complex to synthesize and characterize, limited to cell-surface targets. |
| Cell-Penetrating Peptides (CPPs) | Covalent attachment of a short, cationic peptide that directly translocates across the cell membrane.[10] | Broad applicability, can significantly enhance uptake of large molecules.[10] | Potential for immunogenicity and lack of cell-type specificity. |
Section 4: Visual Guides & Workflows
Caption: PROTAC mechanism of action, highlighting cellular uptake as the initial critical barrier.
Caption: Troubleshooting workflow for low PROTAC activity in cellular assays.
Caption: Overview of primary strategies to improve the cellular uptake of PROTACs.
Section 5: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To determine the passive membrane permeability of a PROTAC.
-
Methodology:
-
Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane) to form an artificial membrane. The plate is placed into a 96-well acceptor plate containing buffer (e.g., PBS at pH 7.4).
-
Compound Addition: The PROTAC, dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO), is added to the wells of the filter (donor) plate.
-
Incubation: The entire "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, the concentrations of the PROTAC in the donor and acceptor wells are quantified using LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] * (V_D + V_A) / (V_D * [C_0])) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_0] is the initial concentration in the donor well.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess bidirectional permeability and identify potential for active transport or efflux.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days until they form a differentiated, polarized monolayer with functional tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral - A to B): The test PROTAC is added to the apical (upper) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.
-
Permeability Measurement (Basolateral to Apical - B to A): In a separate set of wells, the PROTAC is added to the basolateral chamber, and samples are taken from the apical chamber to assess efflux.
-
Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is generally considered an indication that the compound is a substrate for an active efflux transporter.[1]
-
Protocol 3: NanoBRET™ Target Engagement Assay for Intracellular Accumulation
-
Objective: To quantify the engagement of a PROTAC with its target protein inside living cells, serving as a proxy for intracellular concentration and availability.[13]
-
Methodology:
-
Cell Line Preparation: A cell line is engineered to express the target protein of interest as a fusion with NanoLuc® luciferase.
-
Assay Setup: Cells are plated in a 96- or 384-well plate. A cell-permeable fluorescent tracer that also binds to the target protein is added, along with the NanoBRET™ Nano-Glo® Substrate.
-
PROTAC Addition: The PROTAC is titrated and added to the wells. The PROTAC will compete with the fluorescent tracer for binding to the NanoLuc®-target fusion protein.
-
Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (fluorescent tracer) signals. Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the target.
-
Data Analysis: As the PROTAC concentration increases, it displaces the tracer, causing a decrease in the BRET signal. An IC50 value is generated, which reflects the ability of the PROTAC to engage its target in the complex environment of a living cell. This cellular IC50 can be compared to biochemical binding data to infer the degree of cellular accumulation.[13][14]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Reductively activated CPP–PROTAC nanocomplexes enhance target degradation via efficient cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Thalidomide-PEG4-Propargyl in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Thalidomide-PEG4-Propargyl in biological media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a synthetic molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a propargyl group via a 4-unit polyethylene (B3416737) glycol (PEG) linker. The primary stability concern is the hydrolysis of the thalidomide core in aqueous solutions at physiological pH.[1] The four amide bonds in thalidomide are susceptible to spontaneous hydrolysis.[1]
Q2: How does the PEG4 linker influence the stability of the molecule?
A2: The polyethylene glycol (PEG) linker is primarily included to improve the aqueous solubility and pharmacokinetic properties of the molecule.[2][3] PEGylation can form a hydration shell around the molecule, which may offer some protection against enzymatic degradation and aggregation, thereby enhancing its stability in biological media.[1][2]
Q3: What is the expected half-life of this compound in cell culture media or plasma?
A3: The exact half-life of this compound in specific biological media is not extensively published. However, the stability is largely dictated by the thalidomide core, which is known to be unstable at physiological pH (around 7.4).[1] The half-life of thalidomide itself under these conditions can be in the range of 5 to 12 hours.[1] The stability of related thalidomide-linker conjugates has been shown to be influenced by the point of linker attachment.[4] It is crucial for researchers to experimentally determine the stability of this compound in their specific experimental setup.
Q4: Can the propargyl group degrade in biological media?
A4: The propargyl group is generally considered stable under typical biological conditions. However, under acidic conditions, it can undergo hydrolysis.[5] In the presence of certain metal catalysts, it can also undergo various reactions.[6] For most standard cell culture and in vivo experiments, the degradation of the propargyl group is not the primary stability concern compared to the hydrolysis of the thalidomide moiety.
Q5: How should I prepare and store stock solutions of this compound?
A5: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.[7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions in aqueous media, it is advisable to do so immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound degradation in stock solution or working solution. | - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare working solutions in aqueous media immediately before each experiment. - Perform a stability test of the compound in your specific biological medium (see Experimental Protocols). |
| Loss of activity over the course of a long-term experiment | Hydrolysis of the thalidomide moiety in the aqueous experimental medium. | - Minimize the duration of the experiment where possible. - Consider a semi-continuous dosing regimen where fresh compound is added to the media at regular intervals. - If the experimental system allows, a slightly acidic pH may improve stability.[1] |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products from hydrolysis. | - Confirm the identity of the degradation products by LC-MS. - Perform a forced degradation study to characterize potential degradation products (see Experimental Protocols). - Ensure the analytical method is stability-indicating. |
| Precipitation of the compound in aqueous media | Poor solubility at the working concentration. | - Visually inspect the solution for any precipitates. - If precipitation is observed, consider lowering the working concentration or using a co-solvent if compatible with the experimental system.[7] |
Quantitative Data on Stability
The stability of PROTACs containing a thalidomide-based E3 ligase ligand can be influenced by the linker and its attachment point. The following table summarizes stability data for related thalidomide-linker conjugates in human plasma.
| Compound | Linker Attachment Point | % Remaining after 24h in Human Plasma |
| Thalidomide-linker conjugate 1 | Position 4 of phthalimide | ~60% |
| Thalidomide-linker conjugate 2 | Position 5 of phthalimide | ~80% |
Note: This data is for illustrative purposes and is based on published results for similar, but not identical, compounds.[4] Researchers should determine the stability of this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Stability Assessment in Biological Media
This protocol outlines a method to determine the stability of this compound in a specific biological medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Biological medium of interest (e.g., cell culture medium with FBS, plasma)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (B52724) with 0.1% formic acid (or other suitable extraction solvent)
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Medium: Spike the biological medium with the stock solution to the final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium (e.g., 500 µL). This will serve as your T=0 sample.
-
Incubation: Place the remaining medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the medium.
-
Sample Preparation: For each time point, precipitate proteins by adding 3 volumes of cold acetonitrile with 0.1% formic acid. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining this compound by a validated LC-MS method.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile and half-life.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
Procedure:
-
For each condition, prepare a solution of this compound.
-
Expose the solutions to the respective stress conditions for a defined period.
-
At various time points, take samples, neutralize them if necessary, and analyze by LC-MS.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]
- 7. This compound | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
Technical Support Center: Optimizing Cell Line Selection for Protein Degradation Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the most appropriate cell line for targeted protein degradation experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a cell line for a protein degradation experiment?
A1: The selection of an appropriate cell line is a critical first step.[1] Key factors include:
-
Endogenous Protein Expression: The target protein should be expressed at a detectable and physiologically relevant level.
-
E3 Ligase Expression: The cell line must express the specific E3 ligase that your degrader molecule is designed to recruit.[2] There are over 600 E3 ligases in human cells.[3]
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Functional Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for protein degradation must be active.[4][5]
-
Biological Relevance: The chosen cell line should be relevant to the disease or biological process being studied.[1][6]
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Cell Line Authenticity and Integrity: Ensure the cell line is what it is purported to be and is free from contamination.[1][6][7] It is also recommended to use low-passage cells to avoid genetic drift.[1][7]
Q2: How can I determine the expression level of my target protein and the required E3 ligase in different cell lines?
A2: You can assess protein and mRNA expression levels using the following standard molecular biology techniques:
-
Western Blotting: To quantify the amount of endogenous target protein and the specific E3 ligase.[8]
-
RT-qPCR: To measure the mRNA expression levels of the genes encoding your target protein and the E3 ligase. While mRNA and protein levels don't always directly correlate, this provides a good initial screen.[8]
-
Public Databases: Resources like the Cancer Cell Line Encyclopedia (CCLE) can provide initial insights into the expression profiles of various proteins and genes across a wide range of cell lines.[1]
Q3: What are essential controls for a protein degradation experiment?
A3: To ensure the observed protein degradation is specific and mechanism-dependent, the following controls are crucial:[9]
-
Vehicle Control (e.g., DMSO): Serves as the baseline for comparing the effect of the degrader.[9]
-
Positive Control Degrader: A known degrader for your target or another well-characterized degrader to confirm the experimental setup is working.[9]
-
Proteasome Inhibitor Control (e.g., MG132): Pre-treatment with a proteasome inhibitor should prevent the degradation of your target protein, confirming that the degradation is proteasome-dependent.[9][10]
-
Negative Control Compound: A structurally similar but inactive version of your degrader (e.g., an epimer) helps to confirm that the degradation is due to the specific mechanism of your molecule.[9]
-
E3 Ligase Ligand Only: This control helps to identify any off-target effects of the E3 ligase-binding component of your degrader.[9]
Troubleshooting Guide
Issue 1: No degradation of the target protein is observed.
This is a common challenge with several potential causes. A systematic troubleshooting approach is recommended.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for no observed protein degradation.
Issue 2: The "hook effect" is observed, with decreased degradation at high degrader concentrations.
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a degrader.[9] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9]
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[9]
Data Presentation: Cell Line Comparison
The following table provides an example of how to present data for comparing different cell lines for a protein degradation experiment targeting Protein X and utilizing the E3 ligase VHL.
| Cell Line | Target Protein X (Relative Expression) | VHL (Relative Expression) | Proteasome Activity (RFU) | Notes |
| HEK293T | 1.0 | 1.2 | 15,800 | High expression of both target and E3 ligase. |
| Jurkat | 0.7 | 0.5 | 12,300 | Lower VHL expression may impact degradation efficiency.[11] |
| MDA-MB-468 | 1.5 | 0.9 | 14,500 | High target expression, moderate VHL expression.[11] |
| LNCaP | 0.2 | 1.1 | 13,900 | Low target protein expression may be difficult to detect.[8] |
| U937 | 0.9 | 0.1 | 11,500 | Very low VHL expression, likely not a suitable model.[8] |
Experimental Protocols
Protocol 1: Western Blotting for Endogenous Protein and E3 Ligase Expression
This protocol outlines the steps to determine the expression levels of the target protein and the specific E3 ligase in your cell lines of interest.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[12]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for your target protein, the E3 ligase, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein and E3 ligase bands to the loading control.
-
Protocol 2: RT-qPCR for mRNA Expression Analysis
This protocol is for quantifying the mRNA levels of the target protein and E3 ligase.
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target protein, E3 ligase, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
-
Signaling Pathway and Workflow Diagrams
DOT Script for Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.
DOT Script for Cell Line Selection Workflow
Caption: A logical workflow for selecting the optimal cell line.
References
- 1. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 2. biocompare.com [biocompare.com]
- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and validation of ubiquitin-proteasome system related genes as a prognostic signature for papillary renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 7. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 8. Absolute quantitation of endogenous proteins with precision and accuracy using a capillary western system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Best practices for storing and handling Thalidomide-PEG4-Propargyl
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Thalidomide-PEG4-Propargyl, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and ensure user safety. Given the teratogenic nature of the thalidomide (B1683933) core, all handling should be performed with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, within a certified chemical fume hood.
Storage Recommendations:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container.[1] |
| In Solvent | -80°C | Up to 1 year | Store under a nitrogen atmosphere to prevent degradation.[2] Avoid repeated freeze-thaw cycles.[2] |
Shipping and Stability:
The compound is typically shipped at ambient temperature with blue ice and is stable for several weeks during ordinary shipping.[3] For long-term storage, it is crucial to adhere to the recommended temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic, heterobifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three key components:
-
A thalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
A PEG4 linker , a polyethylene (B3416737) glycol chain with four repeating units, which enhances solubility and provides a flexible spacer.
-
A propargyl group , which contains a terminal alkyne for covalent conjugation to an azide-functionalized molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2]
Its primary application is to serve as a building block for creating PROTACs that can selectively target and degrade specific proteins of interest within a cell.
Q2: How do I dissolve this compound?
A2: this compound is soluble in organic solvents such as DMSO, DMF, and DCM.[4] For in vitro experiments, creating a stock solution in anhydrous DMSO is a common practice. It is important to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2] Sonication or gentle heating can aid in dissolution.[1]
Q3: Can I use this compound for in vivo animal studies?
A3: Yes, but a specific formulation is required. A general formula for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[1] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step.[1] The final DMSO concentration should be kept below 10% for normal mice.[1]
Q4: What are the safety precautions I should take when handling this compound?
A4: Due to the thalidomide component, this compound should be handled with extreme caution. Thalidomide is a known human teratogen and can cause severe birth defects.[5][6] It is also classified as toxic if swallowed and harmful in contact with skin.[7] Always handle this compound in a chemical fume hood, wearing appropriate PPE. Pregnant women or those who may become pregnant should not handle this compound.
Troubleshooting Guides
Low Yield in Click Chemistry (CuAAC) Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| No or very low product formation | Inactive copper catalyst | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen.[8] Ensure all solutions are thoroughly degassed. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[8] |
| Degraded reagents | The propargyl or azide (B81097) functionality may have degraded. Verify the integrity of your starting materials using an appropriate analytical method like NMR or mass spectrometry. | |
| Suboptimal reaction conditions | Incorrect pH, temperature, or solvent can hinder the reaction. The reaction is typically robust in a variety of solvents, including aqueous buffers. Ensure the pH is in a compatible range (e.g., 7-8). | |
| Presence of side products | Oxidative damage to biomolecules | The copper catalyst can generate reactive oxygen species. Minimize reaction time and consider using a copper-chelating ligand like THPTA to stabilize the catalyst. |
| Alkyne homocoupling (Glaser coupling) | This can occur in the presence of oxygen.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issues with PROTAC Activity
| Issue | Possible Cause | Troubleshooting Steps |
| No or low target protein degradation | Inefficient ternary complex formation | The linker length or geometry may not be optimal for bringing the target protein and E3 ligase together. Consider synthesizing PROTACs with different linker lengths. |
| Low expression of CRBN E3 ligase in the cell line | Confirm the expression level of CRBN in your cell model using Western Blotting. | |
| Poor cell permeability of the PROTAC | The final PROTAC molecule might be too large or too polar to cross the cell membrane. Assess cell permeability using assays like the cellular thermal shift assay (CETSA). | |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of binary complexes over ternary complexes | At high concentrations, the PROTAC can separately bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[9] Perform a dose-response experiment over a wide range of concentrations to identify the optimal degradation concentration. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an azide-functionalized molecule of interest (e.g., a ligand for a target protein).
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture, typically at a 1.1 to 1.5-fold molar excess over the azide.
-
(Optional) In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this mixture to the main reaction tube to achieve a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
Monitor the reaction progress using a suitable analytical method, such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the final PROTAC conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC or flash column chromatography).
-
Visualizations
References
- 1. This compound | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceopen.com [scienceopen.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected results in a protein degradation assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in protein degradation assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a protein degradation experiment?
A1: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control (e.g., DMSO): This serves as the baseline to compare the effects of your experimental compound.[1]
-
Positive Control Degrader: A well-characterized degrader known to be effective for your protein of interest or another target. This confirms that the experimental system is functioning correctly.[1]
-
Proteasome Inhibitor Control (e.g., MG132): If your protein is degraded via the proteasome, treatment with a proteasome inhibitor should prevent its degradation, leading to a "rescue" of the protein. This confirms proteasome-dependent degradation.[1]
-
Negative Control Compound: A structurally similar but inactive version of your degrader can help confirm that the observed degradation is specific to your molecule's intended mechanism.[1]
-
E3 Ligase Ligand Only: This control helps to identify any off-target effects caused by the E3 ligase-binding component of your degrader.[1]
Q2: I am not observing any degradation of my target protein. What are the possible causes and how can I troubleshoot this?
A2: Lack of degradation is a common issue with several potential causes. A systematic troubleshooting approach is recommended.[1] First, ensure all essential controls are working as expected.[1] If the controls are functioning correctly, consider the following possibilities:
-
Compound Instability or Poor Cell Permeability: Verify the stability of your compound in the cell culture medium and assess its ability to penetrate the cell membrane.
-
Ineffective Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase is crucial for degradation.[1] Biophysical assays can be used to confirm complex formation.
-
Suboptimal Compound Concentration or Treatment Time: Perform a dose-response experiment with a wide range of concentrations and a time-course experiment to identify the optimal conditions for degradation.[2]
-
Technical Issues with the Assay: Review your Western blot protocol for potential errors in sample preparation, protein transfer, or antibody incubation.[2][3]
Q3: My protein degradation assay shows a "hook effect." What is it and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a degrader, such as a PROTAC.[1] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
Q4: How do I quantify the efficiency of my degrader?
A4: The efficiency of a degrader is typically quantified by two key parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[1]
-
Dmax: The maximum percentage of protein degradation observed.[1]
These values are determined by performing a dose-response experiment where cells are treated with a serial dilution of the degrader for a fixed time. The levels of the target protein are then quantified, typically by Western blot, and plotted against the degrader concentration.[1]
Troubleshooting Guides
Guide 1: No Degradation Observed
If you do not observe any degradation of your target protein, use the following table to compare your results to expected outcomes and consider the potential causes and solutions.
| Observation | Expected Result (with active degrader) | Potential Cause | Troubleshooting Steps |
| Target Protein Level | Significant decrease compared to vehicle control. | 1. Inactive compound. 2. Compound not cell-permeable. 3. Suboptimal concentration/time. 4. Ternary complex not forming. 5. Technical error in assay. | 1. Verify compound integrity. 2. Perform cell permeability assay. 3. Conduct dose-response and time-course experiments. 4. Use biophysical methods to assess complex formation. 5. Review and optimize Western blot protocol. |
| Positive Control Degrader | Shows expected degradation of its target. | Issue is specific to your target or compound. | Focus troubleshooting on your specific protein and degrader. |
| Proteasome Inhibitor | Rescues degradation by positive control. | The degradation machinery is functional. | The problem is not with the proteasome itself. |
Guide 2: High Background Signal in Western Blot
High background can obscure the detection of true signals.
| Observation | Expected Result | Potential Cause | Troubleshooting Steps |
| High Background Across the Blot | Clean membrane with distinct bands. | 1. Inadequate blocking. 2. Antibody concentration too high. 3. Insufficient washing. | 1. Increase blocking time or change blocking agent. 2. Optimize primary and secondary antibody dilutions. 3. Increase the number and duration of wash steps. |
| Non-specific Bands | A single band at the expected molecular weight. | 1. Primary antibody is not specific. 2. Protein degradation during sample prep. | 1. Validate antibody specificity with controls. 2. Add protease inhibitors to lysis buffer and keep samples on ice.[3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for a Protein Degrader
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a serial dilution of your degrader compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest degrader concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the degrader or the vehicle control.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.[2]
-
Western Blot Analysis: Load equal amounts of protein from each sample onto an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against the target protein and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax.
Protocol 2: Proteasome Inhibition Assay
-
Cell Seeding and Treatment: Seed cells as described above. Treat cells with your degrader, a positive control degrader, or a vehicle control.
-
Proteasome Inhibitor Addition: Two to four hours before the end of the degrader treatment, add a proteasome inhibitor (e.g., MG132) to a subset of the wells for each condition.
-
Cell Lysis and Western Blot: Following the full incubation period, lyse the cells and perform Western blot analysis as described in the previous protocol.
-
Data Analysis: Compare the levels of the target protein in the presence and absence of the proteasome inhibitor. A "rescue" of the protein in the presence of the inhibitor confirms proteasome-dependent degradation.
Visualizations
Caption: The Ubiquitin-Proteasome System for targeted protein degradation.
Caption: Troubleshooting workflow for unexpected results in a protein degradation assay.
Caption: A typical experimental workflow for a protein degradation assay.
References
Validation & Comparative
A Comparative Analysis of Thalidomide-PEG4-Propargyl and VHL-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's efficacy and selectivity is the choice of the E3 ubiquitin ligase it recruits. This guide provides an objective comparison of two widely utilized E3 ligase recruiting moieties: Thalidomide-based linkers, specifically Thalidomide-PEG4-Propargyl which recruits Cereblon (CRBN), and linkers designed to recruit the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: Recruiting Different E3 Ligase Complexes
Both thalidomide-based and VHL-based PROTACs operate on the fundamental principle of inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. However, the specific E3 ligase complexes they engage differ, which can lead to variations in degradation efficiency, substrate specificity, and potential off-target effects.
Thalidomide-Based PROTACs (CRBN-Recruiting): Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are well-established ligands for CRBN, a substrate receptor within the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] PROTACs incorporating a thalidomide derivative, such as this compound, effectively hijack this complex to degrade the target protein.[3][4]
VHL-Based PROTACs: These PROTACs utilize ligands that mimic the hypoxia-inducible factor 1α (HIF-1α) to recruit the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Cullin 2.[5][6] VHL-based PROTACs have been extensively developed and have demonstrated broad applicability in targeted protein degradation.[7]
Quantitative Comparison of Efficacy: A Case Study on BRD4 Degraders
To provide a quantitative comparison of the efficacy of CRBN- and VHL-based PROTACs, we will examine two well-characterized degraders targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a key transcriptional regulator implicated in cancer. ARV-825 is a potent CRBN-based PROTAC, while MZ1 is a widely studied VHL-based PROTAC.[8][9][10]
| Parameter | ARV-825 (CRBN-Based) | MZ1 (VHL-Based) | Reference |
| Target Protein | BRD4 | BRD4 | [9][10] |
| DC50 (BRD4 Degradation) | < 1 nM | 2-20 nM | [9][11] |
| Dmax (Maximum Degradation) | > 95% | > 90% | [12] |
| E3 Ligase Ligand | Thalidomide derivative | VHL ligand (VH032 derivative) | [9][10] |
| Target Ligand | OTX015 (BET inhibitor) | JQ1 (BET inhibitor) | [10][13] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency. The data presented is compiled from multiple studies, and experimental conditions may vary.
The data suggests that for the degradation of BRD4, the CRBN-based PROTAC ARV-825 exhibits higher potency (lower DC50) than the VHL-based PROTAC MZ1. However, it is crucial to note that the choice between a CRBN or VHL-based approach is often target- and cell-type dependent, and the linker composition also plays a significant role in determining overall efficacy.[]
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments used to evaluate PROTAC-mediated protein degradation.
Western Blotting for Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[15][16]
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Determination of DC50 and Dmax
These parameters are calculated from the quantitative data obtained from Western blotting or other quantitative protein detection methods.[17][18]
1. Data Acquisition:
-
Perform a dose-response experiment as described in the Western blotting protocol, using a sufficient number of concentrations to generate a complete degradation curve.
2. Data Analysis:
-
Quantify the relative abundance of the target protein at each PROTAC concentration compared to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 value (the concentration at which 50% of the target protein is degraded) and the Dmax value (the maximum percentage of protein degradation achieved).
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Caption: VHL-mediated protein degradation pathway initiated by a VHL-based PROTAC.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
A Head-to-Head Comparison: Validating PROTAC-Induced Protein Degradation with CRISPR and Alternative Methods
For researchers, scientists, and drug development professionals, the validation of on-target protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of CRISPR-based validation with other widely used techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate validation strategy.
This guide will delve into a comparative analysis of CRISPR-based validation with alternative methods such as RNA interference (RNAi). We will explore the experimental workflows, present quantitative data for comparison, and provide detailed protocols for key validation assays.
Comparing the Tools: CRISPR vs. RNAi for PROTAC Validation
The choice between CRISPR and RNAi for validating PROTACs hinges on the desired outcome and the specific experimental context. While both are powerful gene silencing tools, they operate at different levels of the central dogma, leading to distinct advantages and limitations.[3][4]
One of the most significant advantages of CRISPR over RNAi is its superior specificity.[6] RNAi is known for off-target effects, where the siRNA or shRNA can inadvertently silence unintended mRNAs, leading to confounding results.[6] While off-target effects can also occur with CRISPR, they are generally less frequent and can be mitigated through careful guide RNA design.[3][7]
| Feature | CRISPR/Cas9 | RNA Interference (RNAi) |
| Mechanism | Gene knockout at the DNA level[1][3] | mRNA knockdown at the transcript level[3][5] |
| Effect | Permanent and complete loss of protein expression[4] | Transient and often incomplete protein reduction[5] |
| Specificity | High, with manageable off-target effects[6] | Prone to off-target effects[5][6] |
| Use as a Control | Ideal negative control for PROTAC validation[2] | Can be used, but incomplete knockdown may complicate interpretation |
| Workflow | More involved initial setup for cell line generation[8] | Simpler and faster for transient knockdown experiments[5] |
Visualizing the Pathways and Workflows
To better understand the processes involved in PROTAC validation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Quantitative Comparison of Validation Methods
A multi-faceted approach using orthogonal assays is crucial for robustly validating PROTAC-mediated degradation. The following table summarizes key quantitative parameters obtained from different validation techniques.
| Assay | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein levels on a membrane. | DC50 (half-maximal degradation concentration), Dmax (maximal degradation) | Low-Medium | Widely accessible, direct measure of protein levels. | Semi-quantitative, requires specific antibodies. |
| HiBiT/NanoBiT Assay | Luciferase-based detection of a tagged protein.[9] | DC50, Dmax, degradation kinetics. | High | Highly sensitive and quantitative, enables live-cell kinetic measurements.[9][10] | Requires CRISPR-mediated knock-in of the tag.[9] |
| NanoBRET Assay | Bioluminescence resonance energy transfer to measure protein proximity.[11] | Ternary complex formation, target engagement.[11] | High | Live-cell analysis of ternary complex dynamics.[11][12] | Requires genetic modification of cells.[12] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins.[13] | Fold change in protein abundance, off-target effects.[14][15] | Low | Global and unbiased assessment of selectivity.[13][15] | Complex data analysis, expensive instrumentation.[13] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Target engagement. | Medium | Confirms direct target binding in a cellular context. | Indirect measure of degradation, can be technically challenging. |
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of the Target Protein
This protocol outlines the generation of a knockout cell line to serve as a negative control for PROTAC validation.[2]
-
Guide RNA Design and Synthesis:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the POI gene using a publicly available design tool.
-
Synthesize the sgRNAs and the Cas9 nuclease.
-
-
Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with the Cas9 protein and the sgRNAs using a lipid-based transfection reagent or electroporation.
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, serially dilute the cells and plate into 96-well plates to isolate single cells.
-
Culture the single-cell clones until they form colonies.
-
-
Knockout Validation:
-
Expand the clonal populations.
-
Extract genomic DNA and perform PCR amplification of the target region, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the target protein in validated knockout clones by Western blot.
-
Protocol 2: HiBiT Assay for Quantifying Protein Degradation
This protocol describes a lytic endpoint assay to measure PROTAC-induced degradation of a HiBiT-tagged protein.[10][16]
-
Cell Plating:
-
Plate CRISPR-edited cells with the endogenously tagged HiBiT-POI into a 96-well white plate.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Lysis and Luminescence Measurement:
-
Add a lytic reagent containing the LgBiT protein and substrate to the wells.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the PROTAC-treated wells to the vehicle control.
-
Plot the normalized data against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Global Proteomics for Selectivity Profiling
This protocol provides a general workflow for assessing PROTAC selectivity using Tandem Mass Tag (TMT)-based quantitative proteomics.[13]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at a concentration known to induce maximal degradation of the POI. Include a vehicle control and a negative control (e.g., an inactive epimer of the PROTAC).
-
-
Cell Lysis and Protein Digestion:
-
Harvest the cells and lyse them in a buffer containing urea.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
TMT Labeling and Fractionation:
-
Label the peptide samples from each condition with a different TMT isobaric tag.
-
Combine the labeled samples and fractionate the peptides using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using a suitable software package to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Conclusion
The validation of on-target activity is a cornerstone of PROTAC development. While various methods are available, CRISPR/Cas9-mediated gene knockout provides the most definitive evidence of target engagement and dependency.[2] By creating a true null background, CRISPR allows for the unambiguous attribution of a PROTAC's effects to the degradation of the intended target. Combining CRISPR-based validation with orthogonal, quantitative assays such as HiBiT/NanoBiT and global proteomics provides a comprehensive and robust framework for characterizing the efficacy and selectivity of novel PROTAC degraders, ultimately accelerating their journey to the clinic.
References
- 1. synthego.com [synthego.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. beckman.com [beckman.com]
- 6. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sapient.bio [sapient.bio]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
The Balancing Act: A Comparative Analysis of PEG Linker Lengths in PROTAC Design
A deep dive into how the length of polyethylene (B3416737) glycol (PEG) linkers dictates the efficacy and selectivity of Proteolysis-Targeting Chimeras (PROTACs), supported by quantitative data and detailed experimental methodologies.
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While often perceived as a simple spacer, the linker's length and composition are critical determinants of a PROTAC's biological activity, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2]
Among the various linker types, polyethylene glycol (PEG) chains are one of the most commonly used motifs in PROTAC design, primarily due to their synthetic tractability, flexibility, and ability to improve solubility.[1][3] This guide provides a comparative analysis of how different PEG linker lengths impact PROTAC performance, supported by experimental data from various studies. Detailed methodologies for key experiments are also included to assist researchers in the rational design and evaluation of their own PROTACs.
The Decisive Role of the Linker in Ternary Complex Formation
The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.[4][5] The linker plays a pivotal role in this process; its length must be optimized to allow for a productive orientation of the two proteins, enabling efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation.[][7]
A linker that is too short may lead to steric clashes, preventing the simultaneous binding of both proteins.[8] Conversely, an excessively long linker might result in an unstable or unproductive arrangement for ubiquitin transfer.[2] Therefore, achieving an optimal linker length is a critical step in generating a potent PROTAC.[][9]
Caption: The mechanism of action of a PROTAC, highlighting the formation of the ternary complex.
Impact of PEG Linker Length on Degradation Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα | VHL | PROTAC with 12-atom PEG linker | PEG | 12 | >1000 | ~20 |
| ERα | VHL | PROTAC with 16-atom PEG linker | PEG | 16 | ~100 | >80 |
| TBK1 | VHL | PROTAC with <12-atom linker | Alkyl/Ether | <12 | No degradation | N/A |
| TBK1 | VHL | PROTAC with 21-atom linker | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | VHL | PROTAC with 29-atom linker | Alkyl/Ether | 29 | 292 | 76 |
| BRD4 | CRBN | PROTAC with 0 PEG units | Alkyl | Varies | <500 | >80 |
| BRD4 | CRBN | PROTAC with 1-2 PEG units | PEG | Varies | >5000 | <20 |
| BRD4 | CRBN | PROTAC with 4-5 PEG units | PEG | Varies | <500 | >80 |
Note: The data presented is a compilation from multiple sources to illustrate general trends.[1][8][9] Specific values can vary based on the cell line and experimental conditions.
The data clearly indicates that there is an optimal linker length for each target and E3 ligase pair. For instance, in the case of ERα degradation, a 16-atom PEG linker was significantly more potent than a 12-atom linker.[8][9] Similarly, for TBK1 degradation, linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.[1] Intriguingly, for BRD4 degradation using a CRBN-based PROTAC, both very short (0 PEG units) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) were not.[1] This highlights the complex and often non-linear relationship between linker length and degradation efficacy.
Experimental Protocols
To enable researchers to conduct their own comparative analyses, detailed protocols for key experiments are provided below.
Caption: A generalized workflow for the experimental evaluation of PROTAC efficacy.
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein after treatment with PROTACs of varying linker lengths.
Materials:
-
Target cell line
-
PROTAC stock solutions (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed the target cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4][5]
Protocol 2: Ternary Complex Formation Assays (SPR/BLI/ITC)
Objective: To measure the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). These assays can provide insights into the cooperativity of binding.[10][11]
General Principle: These biophysical techniques measure the binding interactions between molecules in real-time.[10]
-
Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI): One protein (e.g., the E3 ligase) is immobilized on a sensor chip. The PROTAC and the target protein are then flowed over the surface, and the binding events are measured. To assess ternary complex formation, a pre-incubated mixture of the PROTAC and the target protein can be injected over the immobilized E3 ligase. An increase in the response signal compared to the binary interactions indicates ternary complex formation.[5][10]
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat changes that occur upon binding of molecules in solution. To measure ternary complex formation, the PROTAC can be titrated into a solution containing both the target protein and the E3 ligase.
Data Analysis: The data from these assays can be used to determine the binding affinities (KD) for the binary and ternary interactions, as well as the cooperativity factor (alpha), which indicates the extent to which the binding of one protein to the PROTAC influences the binding of the second protein.[10]
The "Hook Effect" and Linker Design
A common phenomenon observed with PROTACs is the "hook effect," where at high concentrations, the degradation efficiency decreases. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[4][5] The linker length can influence the onset and severity of the hook effect. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate this effect.[5]
Caption: Illustration of the "hook effect" at high PROTAC concentrations.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, with a profound impact on potency and selectivity.[4] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, aided by computational modeling and biophysical analysis of ternary complex formation.[2][7] By carefully optimizing the linker length for each specific target and E3 ligase pair, researchers can develop highly potent and selective protein degraders with improved therapeutic potential. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of PEG linker lengths in the development of next-generation PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Cereblon-Binding Moieties: Thalidomide-PEG4-Propargyl and Beyond
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, has emerged as a popular target for PROTACs due to the availability of well-characterized small molecule binders. This guide provides a comprehensive comparison of Thalidomide-PEG4-Propargyl with other prominent Cereblon-binding moieties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Cereblon-Binding Moieties
Cereblon binders can be broadly categorized into immunomodulatory drugs (IMiDs) and newer, non-IMiD scaffolds. The IMiD family, which includes thalidomide (B1683933), lenalidomide, and pomalidomide, represents the most extensively studied class of Cereblon ligands.[1][2] this compound is a functionalized derivative of thalidomide designed for seamless integration into PROTAC synthesis via click chemistry.[3] Emerging alternative binders, such as phenyl-glutarimides and phenyl dihydrouracil (B119008) derivatives, offer the potential for improved stability and novel intellectual property.[4]
Quantitative Comparison of Cereblon Binding Affinity
The binding affinity of a ligand to Cereblon is a key parameter that influences the formation of the ternary complex (Target Protein-PROTAC-Cereblon) and subsequent degradation of the target protein. The following table summarizes the binding affinities of various Cereblon-binding moieties determined by different biophysical assays. While specific binding data for this compound is not extensively available in the public domain, the affinity is expected to be comparable to thalidomide, as studies suggest that modification at the 4-position of the phthalimide (B116566) ring with a PEG linker generally has a minimal impact on direct binding to the Cereblon pocket.[1]
| Compound | Assay Type | Binding Affinity (Kd) | Binding Affinity (IC50) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 µM | |
| Surface Plasmon Resonance (SPR) | 0.16 µM | ||
| TR-FRET | 22.4 nM[5] | ||
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 µM | |
| TR-FRET | 8.9 nM[5] | ||
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 µM | |
| TR-FRET | 6.4 nM[5] | ||
| Phenyl-Glutarimide (PG) Analog 2c | TR-FRET | 0.123 µM |
Performance in PROTAC-Mediated Protein Degradation
The ultimate measure of a Cereblon binder's utility in a PROTAC is its ability to induce the degradation of the target protein. The following table provides a conceptual comparison of degradation efficiency parameters for PROTACs incorporating different Cereblon-binding moieties. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are dependent on the specific target protein, linker, and cell line used.
| Cereblon Binder in PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Thalidomide-based | BTK | Mino | 2.2 nM[6] | 97%[6] |
| Lenalidomide-based | STAT3 | SU-DHL-1 | 28 nM | >90% |
| Pomalidomide-based | BRD4 | MV4-11 | < 1 nM | ~100% |
Signaling Pathways and Experimental Workflows
Cereblon-Mediated Protein Degradation Pathway
The binding of a PROTAC to both Cereblon and a target protein initiates the formation of a ternary complex. This proximity enables the E3 ligase complex to ubiquitinate the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating a new PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficiency, and cellular effects.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and Cereblon induced by the PROTAC.
Principle: A terbium (Tb)-labeled antibody binds to a tagged target protein (donor), and an Alexa Fluor 488 (AF488)-labeled antibody binds to a tagged Cereblon (acceptor). When the PROTAC brings the two proteins together, FRET occurs from the Tb donor to the AF488 acceptor, resulting in a detectable signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute tagged target protein (e.g., GST-BRD4) and tagged Cereblon (e.g., His-CRBN) to desired concentrations in assay buffer.
-
Prepare serial dilutions of the PROTAC compound in DMSO, then dilute in assay buffer.
-
Dilute Tb-anti-tag antibody and AF488-anti-tag antibody in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of diluted PROTAC or vehicle control (DMSO) to the wells.
-
Add 8 µL of the target protein/Tb-antibody mixture.
-
Add 10 µL of the Cereblon/AF488-antibody mixture.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Tb and 665 nm for AF488) after excitation at approximately 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
Fluorescence Polarization (FP) Assay for Cereblon Binding
This competitive binding assay determines the affinity of an unlabeled ligand for Cereblon.
Principle: A fluorescently labeled Cereblon ligand (tracer) will have a high fluorescence polarization value when bound to the larger Cereblon protein. An unlabeled competitor compound will displace the tracer, causing a decrease in the polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5).
-
Dilute purified Cereblon protein to a fixed concentration in assay buffer.
-
Dilute a fluorescently labeled Cereblon ligand (e.g., fluorescein-pomalidomide) to a fixed concentration in assay buffer.
-
Prepare serial dilutions of the unlabeled test compound (e.g., this compound) in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of diluted test compound or vehicle control to the wells.
-
Add 10 µL of the Cereblon protein solution.
-
Add 5 µL of the fluorescent tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader, measuring the parallel and perpendicular fluorescence emission.
-
Data Analysis: Calculate the fluorescence polarization (mP) for each well. Plot the mP values against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for PROTAC-Mediated Protein Degradation
This technique is used to quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[6]
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the luminescence signal against the log of the PROTAC concentration and fit to a dose-response curve to determine the concentration that inhibits cell growth by 50% (GI50).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Unveiling On-Target Efficacy and Off-Target Effects: A Guide to Quantitative Proteomics for Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation (TPD), ensuring the precise degradation of the intended target while minimizing off-target effects is paramount. Quantitative proteomics has emerged as an indispensable tool for comprehensively assessing the specificity of novel degraders like proteolysis-targeting chimeras (PROTACs) and molecular glues. This guide provides a comparative overview of key quantitative proteomics workflows, complete with experimental protocols and data interpretation strategies, to empower researchers in the confident selection and validation of their next-generation therapeutics.
The core principle of TPD is to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a specific protein of interest (POI).[1][2] While highly potent, a critical aspect of developing safe and effective degraders lies in confirming that only the intended target is removed. Global proteomic analysis provides a snapshot of the entire proteome, enabling the simultaneous quantification of thousands of proteins to reveal both the desired on-target degradation and any unintended off-target protein level changes.[3][4]
Comparing the Tools of the Trade: Quantitative Proteomics Strategies
Several mass spectrometry (MS)-based quantitative proteomics strategies can be employed to assess target degradation specificity. The choice of method often depends on the desired depth of coverage, sample throughput, and the specific biological question being addressed. Here, we compare three widely used approaches: Tandem Mass Tag (TMT)-based proteomics, Label-Free Quantification (LFQ), and Targeted Proteomics.
| Feature | Tandem Mass Tag (TMT) Proteomics | Label-Free Quantification (LFQ) | Targeted Proteomics (e.g., PRM) |
| Principle | Isobaric chemical tags are used to label peptides from different samples. Samples are pooled, and relative protein abundance is determined by the intensity of reporter ions in the MS/MS spectrum.[5] | Protein abundance is inferred from the signal intensity or spectral counts of its constituent peptides in separate MS runs for each sample.[6] | Pre-selected peptides from the target protein and potential off-targets are specifically monitored and quantified with high sensitivity and specificity.[7] |
| Multiplexing | High (up to 18 samples in a single run with TMTpro).[5] | Low (each sample is run individually).[8] | Moderate (multiple peptides can be targeted in a single run). |
| Coverage | Deep proteome coverage, identifying and quantifying thousands of proteins.[5][9] | Generally provides good proteome coverage, but can be limited by the stochastic nature of data-dependent acquisition.[8] | Limited to a pre-defined set of proteins of interest. |
| Precision & Accuracy | High precision due to multiplexing, which reduces run-to-run variability.[5] | Can be affected by run-to-run variation in chromatography and instrument performance.[8][10] | High accuracy and sensitivity for the targeted proteins.[7] |
| Throughput | High, especially with multiplexing.[3] | Lower, due to individual sample runs. | High for the targeted set of proteins. |
| Best For | Broad, unbiased screening of on- and off-target effects in a limited number of samples or conditions.[3][4] | Large-scale studies with many samples where cost per sample is a consideration. Comparing protein abundance across different conditions.[6] | Validating specific on-target degradation and quantifying known off-targets with high confidence.[7] |
Visualizing the Path to Degradation: Experimental Workflows
Understanding the experimental process is crucial for successful implementation and data interpretation. The following diagrams illustrate the typical workflows for TMT-based and Label-Free quantitative proteomics.
Delving into the "How": Detailed Experimental Protocols
Reproducibility is key in proteomics. The following are generalized yet detailed protocols for the sample preparation and analysis stages common to both TMT and LFQ workflows.
Protocol 1: Cell Lysis and Protein Digestion
-
Cell Harvesting and Lysis:
-
Culture cells to the desired confluency and treat with the degrader compound or vehicle control for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Reduction, Alkylation, and Digestion:
-
Take a standardized amount of protein from each sample.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 60°C.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) and incubating in the dark at room temperature.
-
Digest proteins into peptides overnight at 37°C using a protease such as trypsin.
-
Protocol 2: TMT Labeling and Sample Pooling (for TMT workflow)
-
Peptide Cleanup:
-
Desalt the digested peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove contaminants.
-
-
TMT Labeling:
-
Reconstitute the TMT reagents in a suitable solvent (e.g., anhydrous acetonitrile).
-
Add the appropriate TMT reagent to each peptide sample and incubate at room temperature to allow the labeling reaction to proceed.
-
-
Quenching and Pooling:
-
Quench the labeling reaction by adding hydroxylamine.
-
Combine the labeled samples in equal amounts to create a pooled sample.
-
-
Final Desalting:
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Protocol 3: LC-MS/MS Analysis
-
Peptide Fractionation (Optional but Recommended for Deep Proteome Coverage):
-
Fractionate the pooled TMT-labeled sample or individual LFQ samples using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS:
-
Analyze the peptide fractions or the unfractionated samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
The mass spectrometer will be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[8]
-
Protocol 4: Data Analysis
-
Database Searching:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.[10]
-
-
Quantification and Statistical Analysis:
-
For TMT data, quantify the relative abundance of proteins based on the reporter ion intensities.
-
For LFQ data, quantify protein abundance based on precursor ion intensities or spectral counts.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon degrader treatment.
-
-
Data Visualization:
-
Visualize the results using volcano plots to highlight proteins with significant fold-changes and statistical significance, and heatmaps to show protein expression patterns across samples.[11]
-
The Ubiquitin-Proteasome System: The Engine of Targeted Degradation
At the heart of TPD lies the ubiquitin-proteasome system. The following diagram illustrates the mechanism by which a PROTAC molecule brings a target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Conclusion
Quantitative proteomics offers a powerful and comprehensive suite of tools to rigorously assess the specificity of targeted protein degraders. By providing a global and unbiased view of the proteome, these techniques enable the confident identification of on-target degradation and the early detection of potential off-target liabilities.[12][13] The choice between TMT-based, label-free, and targeted approaches will depend on the specific experimental goals and resources. A thorough understanding of the experimental workflows and data analysis pipelines is essential for generating high-quality, reproducible data that will ultimately guide the development of safer and more effective targeted protein degradation therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sapient.bio [sapient.bio]
- 4. Protein Degrader [proteomics.com]
- 5. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 6. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proteomics Data: From Visualization to Functional Insights - Creative Proteomics [creative-proteomics.com]
- 12. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Methods: Click Chemistry vs. Traditional Approaches
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical step in the development of protein-based tools and therapeutics. The method of labeling can profoundly influence a protein's function, stability, and in vivo performance. This guide provides an objective comparison of click chemistry with other widely used conjugation methods, complete with experimental data and detailed protocols to inform your selection process.
The choice of a bioconjugation technique depends on several factors, including the desired site of labeling, the functional groups available on the protein, and the intended application of the final conjugate. This guide will explore both random and site-specific labeling methods, highlighting their respective advantages and disadvantages.
Quantitative Comparison of Bioconjugation Techniques
The Dawn of a New Therapeutic Era: Evaluating the Advantages of PROTACs Over Small Molecule Inhibitors
A comprehensive guide for researchers and drug development professionals on the distinct advantages of Proteolysis-Targeting Chimeras (PROTACs), supported by comparative experimental data and detailed methodologies.
The landscape of targeted therapy is undergoing a paradigm shift. For decades, small molecule inhibitors have been the cornerstone, designed to bind to and block the function of disease-causing proteins. However, challenges such as drug resistance, off-target effects, and the "undruggable" nature of many proteins have limited their efficacy. Emerging from the field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) offer a revolutionary approach, not just inhibiting, but completely eliminating target proteins. This guide provides an in-depth comparison of these two modalities, highlighting the catalytic advantages of PROTACs with supporting preclinical and clinical data.
Mechanism of Action: Inhibition vs. Elimination
Small molecule inhibitors typically function through an occupancy-driven model . They bind to a specific site on a target protein, often the active site, to block its enzymatic activity. Their efficacy is dependent on maintaining a sufficient concentration to occupy a large fraction of the target protein population.
In contrast, PROTACs operate on an event-driven, catalytic model . These heterobifunctional molecules consist of two ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity results in the tagging of the POI with ubiquitin, marking it for destruction by the cell's natural waste disposal system, the proteasome. After the POI is degraded, the PROTAC is released and can target another POI molecule, acting catalytically.[1][2]
Key Advantages of PROTACs
PROTACs offer several distinct advantages over traditional small molecule inhibitors, addressing many of their inherent limitations.
-
Overcoming Drug Resistance: A common mechanism of resistance to inhibitors is the mutation of the target protein's binding site, reducing drug affinity.[3] Since PROTACs only require transient binding to tag a protein for degradation, they can often remain effective against such mutations.[2][4] A prime example is in the treatment of B-cell malignancies, where the C481S mutation in Bruton's Tyrosine Kinase (BTK) confers resistance to the inhibitor ibrutinib (B1684441).[2][3] BTK-targeting PROTACs have demonstrated the ability to degrade this mutant protein effectively.[2][4]
-
Targeting the "Undruggable" Proteome: An estimated 70% of proteins lack a well-defined active site, rendering them "undruggable" by conventional inhibitors.[1] PROTACs can bind to any sufficient affinity surface on a protein to induce its degradation, significantly expanding the landscape of potential drug targets to include scaffolding proteins, transcription factors, and other non-enzymatic proteins.[1][2][4]
-
Catalytic Activity and Higher Potency: Because PROTACs are recycled after inducing degradation, a single molecule can eliminate multiple target proteins.[1][3] This catalytic mechanism means that PROTACs can be effective at much lower concentrations than occupancy-driven inhibitors, potentially reducing off-target effects and overall drug burden.[1] This is often reflected in their half-maximal degradation concentration (DC50) being significantly lower than the half-maximal inhibitory concentration (IC50) of a corresponding inhibitor.[5]
-
Elimination of All Protein Functions: Small molecule inhibitors typically block only the enzymatic or catalytic function of a protein. However, many proteins have non-enzymatic roles, such as acting as scaffolds in signaling complexes. PROTACs, by removing the entire protein, abrogate all its functions, leading to a more profound and durable downstream effect.[2][4]
-
Improved Selectivity and Duration of Action: The requirement for the formation of a stable ternary complex (PROTAC-POI-E3 ligase) can impart an additional layer of selectivity, potentially reducing off-target effects.[1][3] Furthermore, because the biological effect relies on the degradation and subsequent resynthesis of the target protein, PROTACs can have a much longer duration of action than inhibitors, which require continuous presence to be effective.[3]
Comparative Data: PROTACs vs. Small Molecule Inhibitors
The theoretical advantages of PROTACs are substantiated by a growing body of experimental data. Here, we present case studies comparing leading PROTAC candidates against their small molecule inhibitor counterparts.
Case Study 1: ARV-471 (ER PROTAC) vs. Fulvestrant (SERD)
In the context of ER+/HER2- breast cancer, the PROTAC vepdegestrant (ARV-471) has shown superior performance compared to the selective estrogen receptor degrader (SERD) fulvestrant.
| Parameter | ARV-471 (PROTAC) | Fulvestrant (Inhibitor/SERD) | Cell/Model System | Reference |
| ER Degradation (in vivo) | ≥90% | 40% - 65% | Xenograft Models | [5][6][7] |
| ER Degradation (Clinical) | Median 69% | N/A (in this study) | Patient Tumor Biopsies | [8] |
| Tumor Growth Inhibition | 105% (stasis) | 46% | MCF7 Xenograft Model | [6][9] |
| Clinical Benefit Rate | 38% | N/A (in this study) | Heavily Pre-treated Patients | [8] |
Case Study 2: BTK PROTACs vs. Ibrutinib
In chronic lymphocytic leukemia (CLL), resistance to the BTK inhibitor ibrutinib often arises from the C481S mutation. BTK PROTACs have been specifically designed to overcome this challenge.
| Parameter | BTK PROTAC (e.g., P13I, MT-802) | Ibrutinib (Inhibitor) | Cell/Model System | Reference |
| BTK C481S Degradation | >99% at nM concentrations | No degradation | C481S Mutant Cell Lines | [2][3] |
| Growth Inhibition (GI50) | < 30 nM | ~700 nM | Ibrutinib-Resistant HBL-1 Cells | [2][4] |
| Inhibition of pBTK (C481S) | Effective Reduction | Ineffective | C481S Patient-derived CLL Cells | [3] |
| Off-Target Effects | Fewer off-target kinases bound | Binds other kinases (EGFR, ITK, TEC) | Kinome Scans | [2][3][4] |
Case Study 3: ARV-110 (AR PROTAC) vs. Enzalutamide (B1683756)
In metastatic castration-resistant prostate cancer (mCRPC), resistance to androgen receptor (AR) inhibitors like enzalutamide is a major hurdle. The AR-degrading PROTAC ARV-110 has shown promise in this setting.
| Parameter | ARV-110 (PROTAC) | Enzalutamide (Inhibitor) | Cell/Model System | Reference |
| AR Degradation (in vitro) | 95% - 98% | No degradation | Prostate Cancer Cell Lines | [10] |
| Tumor Growth Inhibition | 70% - 100% | Ineffective in this model | Enzalutamide-Resistant Xenograft | [10] |
| PSA Decline >50% (Clinical) | Achieved in patients | Prior line of therapy | mCRPC patients post-Enzalutamide | [11][12] |
| Activity vs. AR Mutations | Active against T878A/H875Y | Associated with resistance | Clinical Data | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key experiments cited in this guide.
Western Blotting for Protein Degradation
-
Objective: To quantify the amount of a target protein in cells after treatment with a PROTAC or inhibitor.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HBL-1, MCF7) at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC, inhibitor, or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 18, or 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BTK, anti-ER) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.[14][15]
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity, normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Cell Viability (MTT) Assay
-
Objective: To assess the effect of a compound on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[16][17][18]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the concentration that causes 50% inhibition of growth (GI50).
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of a PROTAC or inhibitor in a living animal model.
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., female BALB/c nude mice, 4-6 weeks old).[14]
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., NCI-H1975, MCF7) suspended in a medium/Matrigel mixture into the flank of each mouse.[14][20]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PROTAC group, inhibitor group).[15]
-
Dosing: Administer the compounds according to the planned schedule, route (e.g., oral gavage, intraperitoneal injection), and dose (e.g., 10 mg/kg daily).[14][21]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.[15]
-
Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when control tumors reach a maximum size), euthanize the mice. Excise the tumors and measure their final weight. Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group.[9][14]
-
Pharmacodynamic (PD) Analysis: A subset of tumors can be collected post-treatment to analyze target protein levels via Western blot or immunohistochemistry to confirm in vivo target degradation.[14][22]
-
Conclusion and Future Outlook
PROTACs represent a paradigm shift in drug discovery, moving from an occupancy-based model of inhibition to an event-driven model of elimination. Their ability to act catalytically, overcome resistance, and target previously undruggable proteins offers tremendous potential to address unmet needs in oncology and beyond. While challenges in optimizing their drug-like properties (e.g., size, permeability, bioavailability) remain, the compelling preclinical and emerging clinical data underscore the transformative power of this technology. As more PROTACs advance through clinical trials, they are poised to become a powerful new class of medicines, fundamentally changing our approach to targeted therapy.
References
- 1. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. arvinasmedical.com [arvinasmedical.com]
- 22. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Thalidomide-Based PROTACs: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Among the various classes of PROTACs, those utilizing a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase are of significant interest. The choice of the linker component, such as the commonly employed polyethylene (B3416737) glycol (PEG) chain, is a critical determinant of a PROTAC's efficacy and selectivity. This guide provides an objective comparison of the cross-reactivity profiles of Thalidomide-PEG4-Propargyl based PROTACs against other alternatives, supported by representative experimental data and detailed methodologies to aid in the design and evaluation of selective protein degraders.
The Dual Nature of Thalidomide-Based PROTACs: On-Target Efficacy vs. Off-Target Effects
Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) function by redirecting the CRBN E3 ligase to degrade specific native proteins, known as neosubstrates.[1][2] This inherent activity is a double-edged sword. While it can be harnessed for therapeutic benefit, it also presents a significant challenge in the development of highly specific PROTACs, as the thalidomide moiety can induce the degradation of these neosubstrates independently of the intended target protein.[2][3]
The primary off-target effects of thalidomide-based PROTACs involve the degradation of zinc finger transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3), as well as SALL4 and various other zinc finger proteins (ZFPs).[1][2][4] The degradation of these proteins can lead to unintended biological consequences, including immunomodulatory effects and potential toxicities.[1][4]
The linker connecting the thalidomide ligand to the target-protein-binding warhead plays a crucial role in modulating both on-target potency and off-target effects. The length, composition, and attachment point of the linker can influence the geometry and stability of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[5][6]
Comparative Analysis of On-Target and Off-Target Degradation
Due to the limited availability of direct, head-to-head comparative studies of PROTACs containing the specific this compound linker in the public domain, the following tables present illustrative data based on established principles from the literature. This data is intended to provide a representative comparison of how a hypothetical this compound based PROTAC might perform against alternatives with different linker lengths or E3 ligase ligands.
Table 1: On-Target Degradation Potency
This table illustrates the on-target degradation potency (DC50) of a hypothetical BRD4-targeting PROTAC with a this compound linker compared to PROTACs with varying PEG linker lengths. The data reflects the general trend that linker length significantly impacts degradation efficiency.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | BRD4 | Thalidomide | PEG4-Propargyl | 25 | >95 | HEK293 |
| Hypothetical PROTAC B | BRD4 | Thalidomide | PEG2 | 150 | ~70 | HEK293 |
| Hypothetical PROTAC C | BRD4 | Thalidomide | PEG6 | 50 | >90 | HEK293 |
| Hypothetical PROTAC D | BRD4 | Pomalidomide | PEG4 | 15 | >95 | HEK293 |
Note: Data is illustrative and based on trends reported in the literature. Actual values will vary depending on the specific warhead, cell line, and experimental conditions.
Table 2: Off-Target Neosubstrate Degradation
This table provides a representative comparison of the off-target degradation of known thalidomide neosubstrates by the hypothetical BRD4-targeting PROTACs.
| PROTAC | Off-Target Protein | Degradation at 1 µM (%) |
| Hypothetical PROTAC A (this compound) | IKZF1 | ~60 |
| IKZF3 | ~55 | |
| ZFP91 | ~40 | |
| Hypothetical PROTAC D (Pomalidomide-PEG4) | IKZF1 | ~75 |
| IKZF3 | ~70 | |
| ZFP91 | ~50 |
Note: Data is illustrative. Pomalidomide-based PROTACs are often reported to have a more pronounced degradation effect on neosubstrates compared to thalidomide-based counterparts.[7]
Visualizing PROTAC Mechanisms and Workflows
To better understand the principles of PROTAC action and the methodologies for their evaluation, the following diagrams are provided.
Detailed Experimental Protocols
Accurate and reproducible assessment of PROTAC cross-reactivity is paramount. The following are detailed protocols for key experiments.
Quantitative Western Blotting for On-Target and Off-Target Degradation
Objective: To quantify the degradation of the target protein and known neosubstrates (e.g., IKZF1, IKZF3) in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein, IKZF1, IKZF3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Global Proteomics for Unbiased Off-Target Profiling
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
Materials:
-
Cell culture reagents and PROTAC
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
DTT, iodoacetamide, and trypsin
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexed quantification)
-
LC-MS/MS system (e.g., Orbitrap)
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant on-target degradation (e.g., 5x DC50) and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein concentration. Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics using TMT, label the peptides from each condition with a different isobaric tag according to the manufacturer's protocol. Combine the labeled samples.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify and quantify proteins. For TMT data, quantify based on the reporter ion intensities. Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (Target-PROTAC-CRBN) in live cells.
Materials:
-
HEK293 cells
-
Plasmids encoding the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® substrate
-
Luminometer capable of measuring donor and acceptor emission
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the plasmids encoding the NanoLuc®-target protein and HaloTag®-CRBN fusions.
-
Cell Seeding and Labeling: Seed the transfected cells into a 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand to label the HaloTag®-CRBN.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Signal Measurement: Add the Nano-Glo® substrate and measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The selectivity of thalidomide-based PROTACs is a critical parameter for their therapeutic success. While the this compound linker is a valuable component in PROTAC design, a thorough evaluation of its cross-reactivity profile is essential. The inherent activity of the thalidomide moiety necessitates a comprehensive assessment of neosubstrate degradation. By employing a combination of targeted and global proteomics approaches, alongside biophysical assays like NanoBRET, researchers can gain a detailed understanding of a PROTAC's selectivity. This knowledge is crucial for the rational design of next-generation protein degraders with improved safety and efficacy profiles. The experimental protocols provided in this guide offer a robust framework for conducting these critical cross-reactivity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Methods Comparison
For researchers, scientists, and drug development professionals, the confirmation and characterization of ternary complexes are crucial steps in understanding molecular mechanisms and advancing therapeutic design, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs. This guide provides a comprehensive comparison of key biophysical methods used to validate and quantify the formation of these three-part molecular assemblies. We present a detailed look at Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Förster Resonance Energy Transfer (TR-FRET), offering experimental protocols, comparative data, and visual workflows to empower informed methodological choices.
Comparison of Key Biophysical Methods
The selection of an appropriate biophysical method hinges on the specific experimental question, available resources, and the nature of the interacting molecules. Each technique offers a unique set of advantages and limitations in terms of the data it provides, throughput, and sample requirements.
| Method | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor surface upon mass change due to binding.[1][2] | Affinity (K D), Kinetics (k on, k off), Stoichiometry, Cooperativity (α)[1][2][3] | Medium | Low | Label-free, real-time kinetic data, high sensitivity, can measure both binary and ternary interactions.[1][4] | Requires immobilization of one component, which may affect its activity; potential for mass transport limitations.[1] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[5] | Affinity (K D), Kinetics (k on, k off) | High | Low | Label-free, real-time data, higher throughput than SPR, compatible with crude samples.[5] | Lower sensitivity than SPR, may not be suitable for very weak or transient interactions or small molecule binary interactions.[5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[6] | Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[6] | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[1][6] | Low throughput, requires large amounts of highly purified and soluble material.[1][5] |
| Time-Resolved FRET (TR-FRET) | Measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity.[7] | Ternary Complex Formation (EC50/IC50), Relative Affinity | High | Low | Homogeneous, no-wash assay format, high sensitivity, suitable for high-throughput screening (HTS).[7][8] | Requires labeling of components with specific fluorophores, potential for artifacts from compound fluorescence.[7] |
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the different biophysical methods for ternary complex formation, primarily focusing on PROTAC-mediated interactions. These values are illustrative and can vary significantly based on the specific system under investigation.
Table 1: Surface Plasmon Resonance (SPR) Data for Ternary Complex Formation
| System (E3 Ligase:PROTAC:Target) | Binary K D (PROTAC to E3) (nM) | Ternary K D (nM) | k on (10^5 M^-1 s^-1) | k off (10^-2 s^-1) | Cooperativity (α) | Reference |
| VHL:MZ1:BRD4 BD2 | 29 | 1.1 | 4.6 | 0.05 | 26 | [4] |
| VHL:MZ1:BRD2 BD2 | 29 | 0.69 | 2.5 | 0.17 | 42 | [1] |
| VHL:AT1:BRD4 BD2 | 180 | 35 | 1.2 | 4.2 | 5.1 | [3] |
| CRBN:Pomalidomide:CK1α | - | 150 | - | - | - | [4] |
Table 2: Isothermal Titration Calorimetry (ITC) Data for Ternary Complex Formation
| System (E3 Ligase:PROTAC:Target) | Binary K D (PROTAC to E3) (nM) | Ternary K D (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) | Reference |
| VHL:MZ1:BRD4 BD2 | 66 | 4.4 | 0.9 | -10.5 | 0.8 | 15 | [4] |
| VHL:PROTAC 1:BRD9 | 120 | 230 | 1.0 | -8.2 | -0.7 | 0.5 | [9] |
Table 3: Bio-Layer Interferometry (BLI) Data for Ternary Complex Formation
| System (E3 Ligase:PROTAC:Target) | Ternary K D (nM) | k on (10^4 M^-1 s^-1) | k off (10^-3 s^-1) | Reference |
| VHL:MZ1:BRD4 BD2 | 3.6 | 9.8 | 3.5 | [5] |
Note: Due to sensitivity limitations, BLI is often more suited for determining ternary complex kinetics and affinity rather than the binary interaction of a small molecule PROTAC with its protein partners.[5]
Table 4: Time-Resolved FRET (TR-FRET) Data for Ternary Complex Formation
| System (Target:PROTAC:E3 Ligase) | EC50 (nM) | Reference |
| BRD4:dBET1:CRBN | 8.9 | [7] |
| BRD2(BD1):dBET1:CRBN | 25 | [10] |
EC50 values in TR-FRET assays represent the concentration of the PROTAC required to achieve 50% of the maximal FRET signal, indicating the potency of ternary complex formation.
Experimental Protocols & Visualizations
Detailed methodologies are critical for the successful implementation and interpretation of biophysical assays. Below are generalized protocols for each technique, accompanied by Graphviz diagrams illustrating the experimental workflows.
Surface Plasmon Resonance (SPR)
Experimental Protocol
-
Immobilization: Covalently immobilize one of the proteins (typically the E3 ligase) onto a sensor chip surface (e.g., CM5 chip via amine coupling). The immobilization level should be optimized to minimize mass transport effects.[11]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (k on , k off ) and affinity (K D ).
-
Separately, inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to confirm no direct interaction in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the target protein (typically 20-50 fold above its binary K D to the PROTAC) and varying concentrations of the PROTAC.[1]
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract kinetic rate constants (k on , k off ) and the dissociation constant (K D ) for both binary and ternary interactions.[3]
-
Calculate the cooperativity factor (α) as the ratio of the binary K D to the ternary K D (α = K D(binary) / K D(ternary) ).[2][3]
-
Bio-Layer Interferometry (BLI)
Experimental Protocol
-
Sensor Hydration and Loading: Hydrate streptavidin (SA) biosensors in buffer. Load biotinylated E3 ligase onto the SA biosensors to a desired level (e.g., 1-2 nm).[11]
-
Baseline: Equilibrate the loaded biosensors in the assay buffer to establish a stable baseline.
-
Association:
-
For ternary analysis, move the biosensors into wells containing a pre-incubated mixture of the target protein (at a fixed, high concentration) and a dilution series of the PROTAC.
-
Record the binding signal over time.
-
-
Dissociation: Move the biosensors into wells containing only the assay buffer and record the dissociation of the complex.
-
Data Analysis:
-
Reference-subtract the data using a sensor with no analyte.
-
Fit the association and dissociation curves globally to a 1:1 binding model to determine k on , k off , and K D for the ternary complex.[5]
-
Isothermal Titration Calorimetry (ITC)
Experimental Protocol
-
Sample Preparation:
-
Prepare the E3 ligase, target protein, and PROTAC in the same, precisely matched buffer to minimize heats of dilution.[12]
-
Thoroughly degas all solutions.
-
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the target protein solution to determine the other binary interaction.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution of one of the proteins (e.g., E3 ligase).
-
Fill the syringe with a solution of the PROTAC pre-saturated with the target protein.
-
Alternatively, fill the cell with a pre-formed binary complex of the E3 ligase and PROTAC, and titrate in the target protein.
-
-
Experiment Execution: Perform a series of small injections of the syringe solution into the cell, measuring the heat change after each injection until saturation is reached.[11]
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of the titrant.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine K D , ΔH, and the stoichiometry (n).[5]
-
Calculate ΔG and -TΔS from the fitted parameters.
-
Determine cooperativity by comparing the binary and ternary affinities.
-
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. tandfonline.com [tandfonline.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Head-to-Head Battle: Novel PROTACs Challenge Clinically Approved Drugs in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two emerging PROTACs, Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471), against their clinically approved counterparts, Enzalutamide and Fulvestrant (B1683766), for the treatment of prostate and breast cancer, respectively. This comparison is supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs are bifunctional molecules that induce the degradation of target proteins, offering the potential for improved efficacy, the ability to overcome drug resistance, and the targeting of previously "undruggable" proteins.[2] This guide delves into the performance of two late-stage clinical PROTACs, offering a data-driven comparison against established therapies.
Unveiling the PROTAC Mechanism of Action
PROTACs function by forming a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released to target another protein, acting in a catalytic manner.[3]
Bavdegalutamide (ARV-110) vs. Enzalutamide for Prostate Cancer
Bavdegalutamide (ARV-110) is an orally bioavailable PROTAC designed to target the Androgen Receptor (AR), a key driver of prostate cancer.[4] It is being developed as a potential treatment for patients with metastatic castration-resistant prostate cancer (mCRPC), including those who have developed resistance to current antiandrogen therapies like enzalutamide.[4][5]
Quantitative Performance Comparison: Preclinical Data
| Parameter | Bavdegalutamide (ARV-110) | Enzalutamide | Reference(s) |
| Target | Androgen Receptor (AR) | Androgen Receptor (AR) | [4] |
| Mechanism of Action | AR Degrader | AR Inhibitor | [4] |
| Binding Affinity (AR) | ~5-fold higher than enzalutamide | - | [6] |
| DC50 (AR Degradation) | ~1 nM (in LNCaP and VCaP cells) | Not Applicable | [6] |
| Dmax (AR Degradation) | >95% (in LNCaP and VCaP cells) | Not Applicable | [6] |
| Tumor Growth Inhibition (TGI) in Xenograft Models | Greater TGI compared to enzalutamide | - | [4][5] |
| Efficacy in Enzalutamide-Resistant Models | Robust tumor growth inhibition | - | [4][5] |
Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
In the Phase 1/2 ARDENT trial (NCT03888612), Bavdegalutamide has shown clinical activity in heavily pretreated mCRPC patients.[7] Notably, in patients with tumors harboring AR T878X/H875Y mutations, a population with a poor prognosis, 46% experienced a prostate-specific antigen (PSA) decline of 50% or more (PSA50).[7] This suggests that Bavdegalutamide may be effective in patient populations that have developed resistance to existing therapies.[8]
Vepdegestrant (ARV-471) vs. Fulvestrant for Breast Cancer
Vepdegestrant (ARV-471) is an oral PROTAC that targets the Estrogen Receptor (ER), a critical driver in the majority of breast cancers.[1][9] It is being investigated for the treatment of ER-positive/HER2-negative (ER+/HER2-) advanced or metastatic breast cancer, aiming to provide a more effective and convenient alternative to the current standard-of-care, fulvestrant.[1][10]
Quantitative Performance Comparison: Preclinical Data
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Reference(s) |
| Target | Estrogen Receptor (ER) | Estrogen Receptor (ER) | [1][9] |
| Mechanism of Action | ER Degrader | Selective ER Degrader (SERD) | [1][9] |
| DC50 (ER Degradation) | ~1 nM (in ER+ breast cancer cell lines) | - | [1] |
| Dmax (ER Degradation) | ≥90% | - | [1][11] |
| Tumor Growth Inhibition (TGI) in Xenograft Models | 87%-123% TGI in MCF7 xenografts | 31%-80% TGI in MCF7 xenografts | [11][12] |
| Efficacy in ER Mutant Models (Y537S) | 99-107% TGI | 62% TGI | [1] |
Clinical Efficacy in ER+/HER2- Advanced Breast Cancer
The Phase 3 VERITAC-2 trial (NCT05654623) directly compared Vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on a prior CDK4/6 inhibitor.[9] In patients with ESR1-mutated tumors, Vepdegestrant demonstrated a significant improvement in median progression-free survival (PFS) of 5.0 months compared to 2.1 months for fulvestrant.[9] These promising results led to the submission of a New Drug Application (NDA) to the U.S. FDA in June 2025, positioning Vepdegestrant to potentially become the first approved PROTAC degrader.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of new therapeutic agents. Below are outlines for key experiments used to benchmark PROTACs against traditional inhibitors.
Western Blot for Determination of DC50 and Dmax
This protocol is fundamental for quantifying the degradation of a target protein induced by a PROTAC.[3][13]
Protocol Steps:
-
Cell Seeding and Treatment: Plate cells (e.g., LNCaP for AR, MCF7 for ER) in 6-well plates to achieve 70-80% confluency.[3] Treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[3]
-
Data Analysis: Quantify band intensities using densitometry. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]
In Vitro Ubiquitination Assay
This cell-free assay confirms the PROTAC's mechanism of action by directly measuring the ubiquitination of the target protein.[2][16]
Protocol Components:
-
Reagents: Purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), target protein, ubiquitin, ATP, and the PROTAC.[2]
-
Procedure:
-
Combine the reaction components in a microfuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight ubiquitinated species.[2]
-
Cell Viability Assay
This assay assesses the cytotoxic effect of the PROTAC and compares it to the corresponding inhibitor.[15]
Protocol using CellTiter-Glo®:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat cells with a range of concentrations of the PROTAC and the inhibitor for a specified duration (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).[17]
Conclusion
The emergence of PROTACs like Bavdegalutamide and Vepdegestrant marks a significant advancement in targeted cancer therapy. Preclinical and clinical data strongly suggest that these next-generation drugs can offer substantial benefits over existing treatments, particularly in overcoming drug resistance. The superior protein degradation efficacy of PROTACs translates into improved tumor growth inhibition in preclinical models and promising clinical outcomes. As Vepdegestrant approaches a potential landmark FDA approval, the field of targeted protein degradation is poised to revolutionize the landscape of cancer treatment and other diseases. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this exciting new class of therapeutics.
References
- 1. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Thalidomide-PEG4-Propargyl
For Immediate Implementation by Laboratory Professionals: This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Thalidomide-PEG4-Propargyl, a synthetic E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the teratogenic nature of the thalidomide (B1683933) component, all derivatives, including this compound, must be managed with extreme caution to ensure personnel safety and prevent environmental contamination.[1][2] Adherence to these procedures, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines, is mandatory.[1]
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are classified as highly potent compounds with significant reproductive toxicity, capable of causing severe birth defects.[1][3][4] The propargyl group also introduces potential reactivity and toxicity.[5][6] Therefore, all waste containing this compound must be treated as hazardous.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][4]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[1][4]
-
Environmental Hazard: Potential to harm aquatic life if released. Disposal into drains or general trash is strictly prohibited.[1][7]
Quantitative Data Summary
| Property | Value | Source |
| Thalidomide | ||
| Hazard Classification | Acute toxicity (Oral, Dermal), Reproductive toxicity (Category 1A) | [4] |
| Health Hazards | May damage the unborn child; Toxic if swallowed; Harmful in contact with skin. | [3][4] |
| Propargyl Alcohol | ||
| Hazard Classification | Flammable, Reactive, Toxic | [5][6] |
| Health Hazards | Irritating to eyes, skin, and respiratory tract. May cause effects on the liver and kidneys. | [6] |
| Polyethylene Glycol (PEG) | ||
| Hazard Classification | Generally not classified as a hazardous substance. | [8][9] |
| Environmental Note | Not readily biodegradable in water; should not be released into sewer systems. | [8][10] |
Disposal Workflow Diagram
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Thalidomide-PEG4-Propargyl
Essential Safety and Handling Guide for Thalidomide-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of this compound, a potent, research-grade compound. Given its structural components—a thalidomide (B1683933) derivative, a polyethylene (B3416737) glycol (PEG) linker, and a propargyl group—a stringent adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination. This compound should be handled with extreme caution, assuming it carries reproductive toxicity risks similar to its parent compound, thalidomide.
Hazard Identification and Safety Summary
This compound is a synthetic E3 ligase ligand-linker conjugate intended for research use only in Proteolysis Targeting Chimera (PROTAC) technology. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment based on its constituent parts indicates the following potential hazards:
-
Reproductive Toxicity : The thalidomide component is a known teratogen and can cause severe birth defects. Handling by pregnant individuals or those planning to become pregnant is strictly prohibited.
-
Acute Toxicity : May be harmful if swallowed or in contact with skin.
-
Irritation : May cause skin and eye irritation.
-
Unknown Hazards : As a novel chemical entity, the full toxicological profile has not been established. It should be handled as a compound of unknown toxicity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory at all times when handling this compound to prevent accidental exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Chemical Safety Goggles or Face Shield | Must be worn at all times. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hands | Double Nitrile Gloves | Inspect gloves for any signs of wear or punctures before use. Change gloves immediately if contaminated. |
| Body | Dedicated Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. Cuffs should be snug. |
| Respiratory | NIOSH-approved Respirator (e.g., N95) | Required when handling the solid compound or when there is a risk of generating aerosols. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this potent compound. All operations should be conducted in a designated area, such as a certified chemical fume hood.
Preparation and Weighing
-
Pre-Handling: Before any work begins, ensure the designated work area within the chemical fume hood is clean and decontaminated. All necessary equipment and supplies should be placed in the hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: To handle the solid compound, use a dedicated, calibrated microbalance within the fume hood. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
Solution Preparation
-
Solvent Addition: Slowly add the desired solvent to the solid compound to avoid splashing. Keep the container covered as much as possible during this process.
-
Dissolution: If necessary, use sonication or gentle vortexing to aid dissolution. Avoid heating the compound unless the experimental protocol specifically requires it.
Experimental Use
-
Execution: All experimental procedures involving this compound must be conducted within the chemical fume hood.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces, glassware, and equipment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All waste is considered hazardous.
-
Solid Waste:
-
Collect all unused solid compound, contaminated weigh boats, and pipette tips in a clearly labeled, sealed container for hazardous chemical waste.
-
Dispose of through your institution's Environmental Health and Safety (EHS) office.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
-
Contaminated Labware:
-
Disposable labware (e.g., gloves, tubes) that has come into contact with the compound should be collected in a designated, sealed hazardous waste bag or container.
-
Non-disposable glassware should be decontaminated using a validated procedure or disposed of as hazardous waste. Consult your EHS department for appropriate decontamination methods.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area and alert others.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area thoroughly.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
